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  • Product: N-(2-Ethoxyethyl)thietan-3-amine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(2-Ethoxyethyl)thietan-3-amine

Structure, Synthesis, and Physicochemical Profiling for Medicinal Chemistry Applications Abstract N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6) represents a specialized heterocyclic building block in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Physicochemical Profiling for Medicinal Chemistry Applications

Abstract

N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6) represents a specialized heterocyclic building block in modern drug discovery. Characterized by a strained four-membered thietane ring fused to a flexible ethoxyethyl amine chain, this compound offers a unique vector for modulating lipophilicity and metabolic stability in lead optimization. This technical guide provides a comprehensive analysis of its chemical behavior, focusing on the distinct reactivity of the thietane core (ring strain ~19.6 kcal/mol), validated synthesis pathways via reductive amination, and its utility as a bioisostere for saturated heterocycles.

Chemical Identity & Structural Analysis

The molecule comprises a thietane ring—a four-membered sulfur-containing heterocycle—substituted at the C3 position with a secondary amine. The N-substituent is a 2-ethoxyethyl ether chain, which enhances solubility and introduces a hydrogen bond acceptor remote from the basic center.

Table 1: Core Chemical Descriptors
PropertyValue / Description
IUPAC Name N-(2-Ethoxyethyl)thietan-3-amine
CAS Number 1852218-66-6
Molecular Formula C₇H₁₅NOS
Molecular Weight 161.27 g/mol
SMILES CCOCCNC1CSC1
Predicted LogP ~0.73 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 (NH) / 3 (N, O, S)
Ring Strain Energy ~19.6 kcal/mol (Thietane core)
Structural Dynamics

Unlike the planar oxetane ring, the thietane ring exists in a puckered conformation to minimize torsional strain and transannular interactions between the sulfur lone pairs and the C3 substituent.

  • Puckering Angle: ~26° (Parent thietane).

  • Conformational Lock: The bulky amino substituent at C3 predominantly occupies the equatorial position to reduce 1,3-diaxial-like repulsion with the sulfur atom.

Synthesis Protocol: Reductive Amination

The most robust route to N-(2-Ethoxyethyl)thietan-3-amine is the reductive amination of thietan-3-one with 2-ethoxyethanamine. This approach avoids the risk of ring-opening polymerization often seen with alkylation of thietanes.

Mechanism & Reagents
  • Precursor: Thietan-3-one (commercially available or synthesized via oxidation of thietan-3-ol).

  • Amine Source: 2-Ethoxyethanamine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better control of pH, preventing acid-catalyzed ring opening.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve thietan-3-one (1.0 eq) and 2-ethoxyethanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or THF.

    • Add catalytic acetic acid (1-2 drops) to activate the carbonyl.

    • Stir at room temperature for 1–2 hours under N₂ atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup (Critical for Thietane Stability):

    • Quench with saturated aqueous NaHCO₃ (mildly basic pH prevents ring opening).

    • Extract with DCM. Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C (avoid high heat).

SynthesisPath Thietanone Thietan-3-one (C3H4OS) Imine Imine Intermediate (Transient) Thietanone->Imine DCE, AcOH (cat) RT, 2h Amine 2-Ethoxyethanamine (C4H11NO) Amine->Imine DCE, AcOH (cat) RT, 2h Product N-(2-Ethoxyethyl)thietan-3-amine (Target) Imine->Product NaBH(OAc)3 0°C to RT, 16h

Figure 1: Reductive amination pathway utilizing mild hydride donors to preserve the strained thietane ring.

Reactivity Profile & Stability

The thietane ring is the defining feature of this molecule's reactivity. While less reactive than the three-membered thiirane, it possesses significant strain that dictates handling and storage.

A. S-Oxidation (Metabolic & Synthetic)

The sulfur atom is highly susceptible to oxidation. In a biological context, this mimics metabolic clearance pathways. In synthesis, this can be exploited to create sulfones (thietane 1,1-dioxides), which are polar, non-basic bioisosteres.

  • Reagents: m-CPBA (1 eq for sulfoxide, 2+ eq for sulfone) or Oxone®.

  • Impact: Oxidation increases polarity and ring strain, often making the ring more susceptible to nucleophilic attack.

B. Nucleophilic Ring Opening

Although the amine side chain is nucleophilic, the thietane ring itself acts as an electrophile under specific conditions.

  • Risk Factor: Strong alkylating agents (e.g., Methyl Iodide) can alkylate the sulfur (forming a sulfonium salt), which immediately triggers ring opening via nucleophilic attack.

  • Prevention: Avoid strong electrophiles unless N-alkylation is strictly controlled by pH or steric protection.

C. Shelf-Life & Storage
  • Oxidation: Air-sensitive over long periods. Store under Argon/Nitrogen.

  • Polymerization: Thietanes can polymerize via cationic mechanisms. Store away from Lewis acids and strong protic acids.

Reactivity cluster_Oxidation Oxidation Pathways cluster_RingOpen Degradation Risks Core N-(2-Ethoxyethyl)thietan-3-amine Sulfoxide Thietane-1-oxide (Chiral Sulfoxide) Core->Sulfoxide m-CPBA (1 eq) [Metabolic Mimicry] RingOpen Acyclic Thiol/Amine (Ring Opening) Core->RingOpen Strong Acid / Electrophiles (Sulfonium formation) Sulfone Thietane-1,1-dioxide (Polar Sulfone) Sulfoxide->Sulfone m-CPBA (excess)

Figure 2: Primary reactivity manifolds: S-oxidation (metabolically relevant) and acid-catalyzed ring opening.

Physicochemical Properties & Applications
Basicity (pKa)

The pKa of the secondary amine in this structure is predicted to be slightly lower than a standard dialkylamine (typically ~10–11).

  • Effect: The thietane sulfur is electron-withdrawing via induction (–I effect), likely suppressing the pKa to the 8.5–9.5 range .

  • Implication: This lowered basicity can improve oral bioavailability by reducing the percentage of ionized species at physiological pH compared to acyclic analogs.

Bioisosterism in Drug Design

This molecule serves as a strategic fragment:

  • Thietane vs. Oxetane: While oxetanes are used to lower pKa and increase polarity, thietanes are more lipophilic (LogP ~0.7 vs ~-0.3 for oxetane analogs). This allows for fine-tuning of permeability in CNS-targeted drugs.

  • Ether Side Chain: The ethoxyethyl group acts as a "solubilizing tail," preventing the rigid thietane scaffold from crystallizing or aggregating, while providing a specific vector for H-bonding in the receptor pocket.

References
  • General Synthesis of Thietan-3-amines

    • Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones. (WO1996026203A1). Google Patents. Link

  • Thietane Ring Properties & Strain

    • Lüning, U. Thietanes: Synthesis, Properties, and Reactions. In Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.
    • BenchChem. Ring strain energy of 3,3-Dimethylthietane and Thietane derivatives.Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Thietanes in Medicinal Chemistry

    • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres.[1][2] ACS Med. Chem. Lett. 2017. Link

  • Compound Data

    • PubChem Compound Summary for N-(2-Methoxyethyl)ethylamine (Analogous substructure). Link

    • BLDpharm Product Entry: N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6).[3] Link

Sources

Exploratory

Escaping Flatland: The Physicochemical Profile and Synthetic Utility of Thietan-3-amine Derivatives in Medicinal Chemistry

Executive Summary Modern drug discovery is increasingly shifting away from planar, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures—a paradigm shift often referred to as "escaping flatland...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern drug discovery is increasingly shifting away from planar, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures—a paradigm shift often referred to as "escaping flatland." Within this context, four-membered saturated heterocycles have emerged as highly valuable structural motifs. While oxetanes and azetidines have seen widespread adoption, thietane (the sulfur-containing analog) and its derivatives, such as thietan-3-amine, represent an overlooked yet highly versatile class of building blocks[1].

This technical guide provides an in-depth analysis of the physicochemical properties of thietan-3-amine derivatives, their role as bioisosteres in rational drug design, and the foundational synthetic methodologies required for their incorporation into novel chemical entities.

The Thietane Scaffold: Stereoelectronic Properties and 3D Character

Thietan-3-amine is a saturated heterocyclic compound featuring a four-membered thietane ring[2]. The puckered nature of this ring introduces a defined three-dimensional geometry, which is highly advantageous for optimizing interactions with complex protein binding pockets[2].

The defining feature of the thietane ring, setting it apart from cyclobutane or oxetane, is the presence of the polarizable sulfur atom. Sulfur's larger atomic radius and lower electronegativity compared to oxygen alter the dipole moment and hydrogen-bond accepting capabilities of the ring. More importantly, sulfur acts as a versatile "three-in-one" fragment because its oxidation state can be systematically modulated from a sulfide S(II), to a sulfoxide S(IV), and finally to a sulfone S(VI)[3]. This single-atom modification provides medicinal chemists with a powerful dial to finely tune the ionization state, lipophilicity, and metabolic stability of a lead compound without drastically altering its steric bulk[3].

Physicochemical Profiling: A Comparative Analysis

The (bio)-isosteric replacement of functional groups is a cornerstone strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates[4]. When substituting a traditional cyclic amine (e.g., pyrrolidine or piperidine) with a thietan-3-amine derivative, the physicochemical impact is profound.

A systematic study of these building blocks reveals clear structure-property trends dependent on the sulfur atom's oxidation state[3].

  • S(II) Thietanes: In their unoxidized state, thietane derivatives remain close to cyclobutane in terms of lipophilicity[3]. They are useful when a target requires a hydrophobic interaction but benefits from the specific puckered conformation of the thia-cycle.

  • S(IV) and S(VI) Thietanes: Oxidation to the sulfoxide or sulfone drastically alters the electronic landscape. The strong electron-withdrawing inductive effect of the -SO- or -SO₂- groups pulls electron density away from the adjacent amine nitrogen. This stabilizes the unprotonated form, significantly lowering the amine's pKa (basicity). Furthermore, S(IV) and S(VI) counterparts are markedly less lipophilic, even surpassing oxetane in polarity[3].

Lowering the basicity and lipophilicity of an amine is a critical tactic for reducing off-target hERG channel liabilities and improving membrane permeability.

Table 1: Comparative Physicochemical Data of Four-Membered Ring Amines

Note: Values are representative model trends derived from comparative structure-property relationship studies[3].

ScaffoldOxidation StateRelative Lipophilicity (LogD)Relative Basicity (Amine pKa)Key Physicochemical Impact
Cyclobutan-1-amine N/AHigh~10.4Highly basic, lipophilic; prone to hERG liabilities.
Oxetan-3-amine N/ALow~8.5Reduced basicity via oxygen's inductive effect.
Thietan-3-amine S(II)Moderate~9.0Lipophilic, maintains 3D character, bioisostere for cyclic amines.
Thietan-3-amine 1-oxide S(IV)Low~7.8Increased polarity, introduces a chiral center at sulfur.
Thietan-3-amine 1,1-dioxide S(VI)Very Low~6.5Markedly less lipophilic, significantly reduced basicity.

Bioisosteric Applications and Rational Design Logic

Thietan-3-amine and its derivatives are increasingly utilized as bioisosteres for various functional groups[5]. Beyond replacing basic cyclic amines, thietan-3-ol and its corresponding sulfoxide and sulfone derivatives have been extensively evaluated as potential surrogates for the carboxylic acid functional group[4].

The rational design logic for employing thietane derivatives relies on identifying a specific physicochemical liability in a lead compound and selecting the appropriate oxidation state to correct it.

BioisostereLogic Start Identify Suboptimal Lead Compound Issue High Lipophilicity & High Basicity (hERG) Start->Issue Design Bioisosteric Replacement with Thietan-3-amine Issue->Design Oxidation Modulate Sulfur Oxidation State Design->Oxidation SII S(II) Thietane Maintains Lipophilicity Oxidation->SII SIV S(IV) Sulfoxide Increases Polarity Oxidation->SIV SVI S(VI) Sulfone Lowers Amine pKa Oxidation->SVI

Caption: Logical decision tree for modulating physicochemical properties via thietane bioisosterism.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of N-substituted thietan-3-amines can be broadly categorized into several key approaches: reductive amination, direct N-alkylation, and Buchwald-Hartwig amination[5]. Because four-membered rings possess significant ring strain, experimental conditions must be carefully controlled to prevent ring-opening or elimination side reactions.

Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of N-alkyl and N-aryl thietan-3-amines[5]. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine[5].

Causality & Design: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder than sodium borohydride and selectively reduces the protonated iminium ion without reducing the starting aldehyde or ketone, thereby preventing the formation of primary alcohols and avoiding over-alkylation[6].

ReductiveAmination Step1 Amine + Aldehyde in DCM Step2 Add Et3N (Liberate Free Base) Step1->Step2 Step3 Imine Formation (30 mins) Step2->Step3 Step4 Add NaBH(OAc)3 (Selective Reduction) Step3->Step4 Step5 Aqueous Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination of thietan-3-amine.

Protocol:

  • To a stirred suspension of thietan-3-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (1.1 eq)[6]. Rationale: Triethylamine acts as a non-nucleophilic base to liberate the free amine from its stable hydrochloride salt.

  • Stir the mixture for 15 minutes, then add the aldehyde (1.0 eq) and stir for an additional 30 minutes[6]. Rationale: This allows the reversible equilibrium to favor imine formation before the reducing agent is introduced.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes[6]. Rationale: Portion-wise addition controls the mild exotherm and hydrogen gas evolution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[6].

  • Quench with saturated aqueous sodium bicarbonate, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

Direct N-Alkylation

Direct N-alkylation is a fundamental method for introducing alkyl substituents[5].

Causality & Design: Direct alkylation is prone to exhaustive over-alkylation (yielding quaternary ammonium salts). To prevent this, a mild base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent (acetonitrile) to facilitate the S_N2 displacement while minimizing elimination side reactions[6].

Protocol:

  • To a solution of thietan-3-amine hydrochloride (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq)[6].

  • Stir the suspension vigorously for 30 minutes at room temperature[6].

  • Add the alkyl halide (1.1 eq) to the reaction mixture[6]. Rationale: A slight excess ensures complete conversion without driving exhaustive over-alkylation.

  • Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS[6].

  • After completion, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure[6]. Partition the residue between ethyl acetate and water, wash with brine, dry, and concentrate[6].

Buchwald-Hartwig Amination

Buchwald-Hartwig Amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between thietan-3-amine and aryl or heteroaryl halides[5].

Causality & Design: This method enables the functionalization of unreactive aryl halides. Palladium catalysis lowers the activation energy of the C-N bond formation. A strong base (sodium tert-butoxide) is strictly required to deprotonate the amine coordinated to the palladium complex, which facilitates the final reductive elimination step[6].

Protocol:

  • In a Schlenk flask, combine the aryl halide (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and ligand (e.g., BINAP, 0.1 eq). Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes[6]. Rationale: Strict anhydrous and anaerobic conditions are required to prevent catalyst deactivation.

  • In a separate flask, dissolve thietan-3-amine hydrochloride (1.2 eq) and sodium tert-butoxide (1.4 eq) in anhydrous toluene[6].

  • Using a syringe, add the amine/base solution to the reaction vessel containing the catalyst and aryl halide[6].

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours under a nitrogen or argon atmosphere. Monitor by TLC or LC-MS[6].

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate[6].

Conclusion

The thietane ring is a rising star in medicinal chemistry. Thietan-3-amine and its derivatives offer an elegant solution to the challenges of "escaping flatland" by providing a compact, sp³-rich scaffold with a defined 3D geometry. Furthermore, the ability to modulate the oxidation state of the sulfur atom allows drug development professionals to precisely tune critical physicochemical properties—such as lipophilicity and basicity—without altering the overall steric footprint of the molecule. By leveraging robust synthetic methodologies like reductive amination and palladium-catalyzed cross-coupling, these unique building blocks can be seamlessly integrated into modern drug discovery pipelines.

References

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PMC / NIH URL: [Link]

  • Title: Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv URL: [Link]

Sources

Foundational

Thermodynamic Stability of the Thietane Ring in N-(2-Ethoxyethyl)thietan-3-amine: A Technical Whitepaper

Executive Summary Saturated four-membered heterocycles are increasingly recognized as critical sp³-rich building blocks in modern drug discovery, offering unique spatial geometries and metabolic profiles. While oxetanes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated four-membered heterocycles are increasingly recognized as critical sp³-rich building blocks in modern drug discovery, offering unique spatial geometries and metabolic profiles. While oxetanes and azetidines have been extensively validated, the thietane (sulfur-containing) ring has historically been overlooked due to perceived thermodynamic instability.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of N-(2-Ethoxyethyl)thietan-3-amine . By dissecting its inherent ring strain, conformational puckering dynamics, and oxidation-state-dependent reactivity, this guide establishes a rigorous, self-validating framework for evaluating the stability of thietane-based scaffolds in pharmaceutical development.

Structural and Thermodynamic Fundamentals

Inherent Ring Strain Energy (RSE)

The thermodynamic behavior of the thietane core is fundamentally governed by its Ring Strain Energy (RSE). The parent thietane molecule exhibits an RSE of approximately 19.6 kcal/mol[1]. This energetic penalty is primarily driven by severe angle strain; the C-S-C bond angle is compressed to ~78.0°, and the C-C-C angle to ~93.0°, representing a massive deviation from the ideal 109.5° tetrahedral geometry[2]. Despite this strain, thietanes are remarkably more stable than their three-membered thiirane counterparts (RSE ~19.8 kcal/mol) due to a lower degree of transannular electron repulsion[3].

Conformational Puckering and Torsional Relief

To mitigate the eclipsing torsional strain between adjacent methylene protons, the thietane ring cannot remain planar. Instead, it adopts a puckered conformation. The energy barrier to ring inversion (planarization) is exceedingly low—approximately 274 cm⁻¹—allowing the ring to rapidly interconvert between equivalent puckered states at room temperature[4].

Substituent Effects in N-(2-Ethoxyethyl)thietan-3-amine

The introduction of the bulky N-(2-ethoxyethyl)amino substituent at the C3 position breaks the symmetry of the parent ring. Thermodynamically, this bulky group strongly prefers to occupy the pseudo-equatorial position. If forced into the pseudo-axial position, the substituent would suffer severe steric clashes with the transannular sulfur lone pairs. This conformational locking deepens the potential energy well of the preferred conformer, subtly enhancing the kinetic stability of the molecule against spontaneous thermal degradation.

Quantitative Thermodynamic Parameters

To contextualize the stability of the thietane ring, it is essential to compare its thermodynamic parameters against other common strained heterocycles used in drug design.

HeterocycleRing Strain Energy (kcal/mol)HeteroatomC-X-C Bond Angle (°)C-C-C Bond Angle (°)
Thietane 19.6Sulfur~78.0~93.0
Oxetane 25.5Oxygen~91.6~84.0
Thiirane 19.8Sulfur~65.0N/A
Cyclobutane ~26.0Carbon~90.0~90.0

Data synthesized from established thermochemical literature[1],[3],[2]. Note that while oxetane possesses a higher RSE, thietane's longer C-S bond length (~1.85 Å) diffuses the strain over a larger atomic radius, altering its susceptibility to nucleophilic cleavage.

Chemical Stability: Oxidation States and Ring-Opening

A unique advantage of the thietane ring over oxetane and cyclobutane is its ability to access multiple oxidation states—sulfide S(II), sulfoxide S(IV), and sulfone S(VI). The oxidation state of the sulfur atom acts as a thermodynamic "dial," fundamentally altering the stability and polarity of the molecule[5].

  • Sulfide (S^II): In its native state, N-(2-Ethoxyethyl)thietan-3-amine is susceptible to electrophilic attack. The nucleophilic sulfur lone pairs can be alkylated or protonated, creating a highly unstable sulfonium intermediate that rapidly undergoes strain-relieving ring-opening.

  • Sulfoxide (S^IV) & Sulfone (S^VI): Oxidation withdraws electron density from the ring. By engaging the sulfur lone pairs in bonding with oxygen, the nucleophilicity of the sulfur is neutralized. This significantly increases the thermodynamic stability of the ring against electrophilic cleavage and finely modulates the pKa of the adjacent C3-amine[5].

Pathway Thietane N-(2-Ethoxyethyl)thietan-3-amine S(II) State RSE: 19.6 kcal/mol Sulfoxide Thietane 1-oxide S(IV) State Kinetic Product Thietane->Sulfoxide [O] (1 eq, 0°C) Preserves Ring RingOpen RingOpen Thietane->RingOpen Nucleophile (Nu-) Relieves Torsional Strain Sulfone Thietane 1,1-dioxide S(VI) State Thermodynamic Product Sulfoxide->Sulfone [O] (Excess, 25°C) Maximizes Stability

Caption: Oxidation pathways enhance thermodynamic stability, whereas nucleophilic attack forces ring-opening.

Self-Validating Experimental Protocols

As a standard of scientific integrity, thermodynamic stability cannot be assumed computationally; it must be empirically validated through orthogonal techniques. The following protocols form a self-validating system to quantify the stability of N-(2-Ethoxyethyl)thietan-3-amine.

Protocol 1: Determination of Ring-Opening Enthalpy via Isothermal Microcalorimetry (IMC)

Rationale: Standard Differential Scanning Calorimetry (DSC) requires high temperatures that can trigger non-specific decomposition. IMC allows us to measure the exact enthalpy of ring-opening (ΔH_rxn) at ambient temperatures using a chemical trigger, providing a direct measurement of the strain energy released without thermal degradation artifacts.

  • Preparation: Dissolve 10 mM of N-(2-Ethoxyethyl)thietan-3-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Thermal Equilibration: Load the sample into the IMC ampoule and equilibrate the system at 25.000 ± 0.001 °C. Causality: Microcalorimetry is exquisitely sensitive; strict baseline stabilization prevents thermal drift artifacts from confounding the exothermic signal of the ring-opening event.

  • Initiation: Inject 1.5 equivalents of a strong, non-gaseous nucleophile (e.g., sodium thiophenolate) to initiate the ring-opening cascade.

  • Integration: Record the heat flow (dQ/dt) over 120 minutes. Integrate the area under the curve to determine the molar enthalpy of reaction (ΔH_rxn).

  • Validation: Compare the experimental ΔH_rxn against the theoretical RSE of the parent thietane (~19.6 kcal/mol)[1]. The delta accounts for the specific steric stabilization provided by the 3-amino substituent.

Protocol 2: Oxidation State Modulation and Kinetic Stability Profiling

Rationale: To evaluate how the S(IV) and S(VI) oxidation states impact the kinetic barrier to thermal decomposition compared to the native S(II) state.

  • Reagent Preparation: Prepare a 0.5 M solution of the thietane substrate in anhydrous dichloromethane (CH₂Cl₂).

  • Kinetic Oxidation (S^IV): Add 1.0 equivalent of meta-chloroperoxybenzoic acid (m-CPBA) dropwise at strictly 0 °C. Causality: The inherent ring strain makes the intermediate susceptible to cleavage. Maintaining 0 °C ensures kinetic control, isolating the S(IV) sulfoxide before thermodynamic progression to the S(VI) sulfone, and suppresses acid-catalyzed ring-opening by the m-chlorobenzoic acid byproduct.

  • Thermodynamic Oxidation (S^VI): To synthesize the highly stable sulfone, use 2.5 equivalents of m-CPBA and allow the reaction to warm to 25 °C over 4 hours.

  • Quenching: Quench the reaction with saturated aqueous Na₂SO₃. Causality: This immediately halts the oxidation by destroying unreacted peroxide. Unquenched peroxide decomposition is highly exothermic and can locally heat the sample, providing the activation energy needed to force premature ring-opening.

  • Thermal Analysis: Isolate the products and analyze the S(II), S(IV), and S(VI) species via DSC to determine their thermal decomposition onset temperatures (T_onset). The S(VI) sulfone will exhibit a significantly higher T_onset due to the depletion of electron density on the sulfur atom, which neutralizes its nucleophilic character.

Workflow Prep Sample Prep >99% Purity DSC Thermal Analysis (DSC) Prep->DSC Heat Calorimetry Microcalorimetry (IMC) Prep->Calorimetry Nu- Attack DFT In-Silico DFT (B3LYP/6-31G*) Prep->DFT Model Profile Thermodynamic Stability Profile DSC->Profile T_onset Calorimetry->Profile ΔH_rxn DFT->Profile RSE Calc

Caption: Orthogonal experimental workflow for validating the thermodynamic parameters of the thietane ring.

References

Sources

Exploratory

Solubility data of N-(2-Ethoxyethyl)thietan-3-amine in organic solvents

Executive Summary The rational design of drug formulations and chemical syntheses relies heavily on accurate solubility data. N-(2-Ethoxyethyl)thietan-3-amine is a highly specialized organic molecule characterized by a f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of drug formulations and chemical syntheses relies heavily on accurate solubility data. N-(2-Ethoxyethyl)thietan-3-amine is a highly specialized organic molecule characterized by a four-membered thietane ring, a secondary amine, and an ethoxyethyl ether chain. Because four-membered saturated heterocycles like thietanes are increasingly utilized as metabolically stable, lipophilic bioisosteres for carboxylic acids[1], understanding their solvation thermodynamics is critical.

This whitepaper provides a predictive physicochemical analysis of N-(2-Ethoxyethyl)thietan-3-amine's solubility across various organic solvents and establishes a rigorously self-validating experimental protocol for empirical determination.

Structural Deconstruction & Solvation Thermodynamics

To accurately predict solubility without prior empirical literature, we must deconstruct the molecule into its functional motifs and evaluate their contributions to the cohesive energy density of the crystal lattice versus the free energy of solvation.

The Thietane Core

The thietane ring is a strained, sp³-rich four-membered sulfur heterocycle. Unlike its oxygen analog (oxetane), thietane is significantly more lipophilic and exhibits higher permeability[1]. The sulfur atom is highly polarizable, contributing to strong dispersion forces (


) within the Hansen Solubility Parameter (HSP) framework[2].
The Secondary Amine and Ethoxyethyl Periphery

The secondary amine acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's interaction with protic solvents[3]. The attached 2-ethoxyethyl group introduces an ether oxygen (an additional hydrogen bond acceptor) and significant conformational flexibility. This flexibility creates entropic penalties for crystal lattice formation, likely lowering the compound's melting point and enhancing its overall solubility in organic solvents compared to rigid structural analogs.

Predictive Hansen Solubility Framework

Based on the method of Hansen, solubility is maximized when the multidimensional vectors of dispersion (


), polarity (

), and hydrogen bonding (

) between the solute and solvent are closely matched[2].
  • 
     Match:  The polarizable sulfur requires solvents with moderate to high dispersion forces (e.g., halogenated solvents or aromatics).
    
  • 
     & 
    
    
    
    Match:
    The amine and ether oxygen necessitate solvents capable of dipole-dipole interactions and hydrogen bonding.

Table 1: Predicted Solubility Profile of N-(2-Ethoxyethyl)thietan-3-amine

Solvent CategoryRepresentative SolventsDielectric Constant (

)
Predicted Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol24.3 - 32.7High (>100 mg/mL)Strong H-bond donation from the solvent to the ether, amine, and thietane acceptors[3].
Polar Aprotic Dichloromethane, Ethyl Acetate, Acetone6.0 - 20.7Very High (>150 mg/mL)Excellent dipole matching; the flexible ethoxyethyl chain easily solvates, disrupting the solute's crystal lattice.
Non-Polar Hexane, Heptane~1.9 - 2.0Low (<10 mg/mL)Insufficient polarity to overcome the cohesive energy of the polar secondary amine and ether oxygen.
Aqueous Water80.1Moderate (10 - 50 mg/mL)Soluble due to extensive H-bonding, but ultimately limited by the highly lipophilic thietane core[1].

Experimental Methodology: The Self-Validating Protocol

Predictive models must be empirically verified. The gold standard for determining thermodynamic solubility is the Isothermal Shake-Flask Method [4]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system. Simply measuring the concentration of the supernatant is insufficient; one must simultaneously analyze the solid residue to ensure the crystal form has not altered (e.g., via solvate formation or polymorphic transition) during equilibration.

Step-by-Step Protocol
  • Preparation of Saturated Solution: Add an excess amount (beyond the predicted solubility limit) of N-(2-Ethoxyethyl)thietan-3-amine to a glass vial containing 2.0 mL of the target organic solvent. The visible presence of undissolved solid is mandatory to guarantee thermodynamic saturation[4].

  • Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Extended equilibration ensures the dissolution rate has reached equilibrium with the precipitation rate, avoiding false "kinetic solubility" readings.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C to prevent precipitation in the filter membrane).

  • Supernatant Quantification (HPLC-UV/LC-MS): Dilute an exact aliquot of the clear supernatant into a compatible mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) calibrated against a known standard curve.

  • Solid Residue Validation (Critical Step): Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern of the residue differs from the bulk starting material, the solvent has induced a phase change. The measured solubility value therefore belongs to the new solvate/polymorph, not the original compound.

Workflow Visualization

G Start Excess N-(2-Ethoxyethyl)thietan-3-amine + Organic Solvent Equilibration Isothermal Equilibration (Shake-Flask, 48-72h at 25°C) Start->Equilibration Separation Phase Separation (Centrifugation / 0.22 µm Filtration) Equilibration->Separation Supernatant Supernatant (Saturated Solution) Separation->Supernatant Solid Solid Residue (Undissolved Material) Separation->Solid HPLC HPLC-UV / LC-MS (Quantification) Supernatant->HPLC XRPD XRPD / DSC (Polymorph/Solvate Check) Solid->XRPD Result Validated Thermodynamic Solubility Value HPLC->Result XRPD->Result Confirms solid state integrity

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Data Interpretation & Troubleshooting

When analyzing the results from the HPLC and XRPD data, researchers must account for the unique properties of the thietane-amine system:

  • Unexpectedly High Solubility in Non-Polar Solvents: If empirical data shows higher-than-expected solubility in hexane, it may indicate that the compound is undergoing intramolecular hydrogen bonding (between the amine proton and the ether oxygen), effectively shielding its polar surface area from the solvent.

  • Degradation: Thietanes can be susceptible to oxidation (forming sulfoxides or sulfones)[1]. If extra peaks appear in the LC-MS chromatogram during the 72-hour equilibration, the protocol must be repeated under an inert nitrogen atmosphere using degassed solvents.

References

1., National Institutes of Health (NIH) / PMC, Accessed March 7, 2026. 2. , Chemistry LibreTexts, Accessed March 7, 2026. 3., Benchchem, Accessed March 7, 2026. 4., European Patent Office (EPO), Accessed March 7, 2026.

Sources

Foundational

Technical Guide: Synthesis and Reactivity of 3-Substituted Thietanes

Executive Summary While oxetanes have become a staple in modern medicinal chemistry as carbonyl bioisosteres and lipophilicity modulators, their sulfur analogues—thietanes —remain comparatively underutilized.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While oxetanes have become a staple in modern medicinal chemistry as carbonyl bioisosteres and lipophilicity modulators, their sulfur analogues—thietanes —remain comparatively underutilized.[1][2][3] This is not due to a lack of utility, but rather a historical scarcity of robust synthetic methodologies.

3-Substituted thietanes offer a unique vector for drug design.[4] The longer C–S bond (1.85 Å vs 1.43 Å for C–O) and the acute ring puckering (~26°) create a distinct three-dimensional volume compared to oxetanes.[4] Furthermore, the ability to oxidize the sulfur atom to a sulfoxide (1-oxide) or sulfone (1,1-dioxide) allows for precise tuning of polarity and hydrogen-bonding potential without altering the carbon scaffold.[4]

This guide provides a technical roadmap for the synthesis, functionalization, and reactivity of 3-substituted thietanes, focusing on scalable protocols for drug discovery applications.

Part 1: Structural and Electronic Properties

Understanding the inherent strain and geometry of the thietane ring is a prerequisite for predicting its reactivity.[5][6] Unlike the planar oxetane, thietane exists in a puckered conformation to minimize torsional strain between adjacent methylene groups.

Table 1: Physicochemical Comparison (Thietane vs. Oxetane)
PropertyThietane (

)
Oxetane (

)
Implication for MedChem
Bond Length (C-X) 1.85 Å1.43 ÅThietane is bulkier; projects substituents further.[4]
Ring Puckering Angle ~26–30°~0° (Planar)Thietane has distinct facial selectivity (cis/trans).[4]
Ring Strain Energy 19.6 kcal/mol25.5 kcal/molThietane is slightly more stable to ring opening than oxetane.
Dipole Moment 1.85 D1.93 DSimilar polarity baseline, modifiable via oxidation.
C–X–C Angle 78°92°High angle strain at sulfur; drives ring-opening reactivity.[4]

Expert Insight: The "butterfly" puckered shape of 3-substituted thietanes creates distinct pseudo-equatorial and pseudo-axial positions.[4] Substituents at C3 generally prefer the pseudo-equatorial orientation to minimize 1,3-transannular interactions, a critical factor when designing stereodefined pharmacophores.[4]

Part 2: Synthesis Strategies for 3-Substituted Thietanes

The synthesis of 3-substituted thietanes typically follows two distinct logic streams: De Novo Cyclization (building the ring) or Divergent Functionalization (modifying an existing ring).[4]

Strategy A: The Thietan-3-one Platform (Divergent)

For medicinal chemistry, the most versatile approach utilizes thietan-3-one as a linchpin intermediate.[4] This ketone allows for the rapid generation of diverse libraries via nucleophilic addition (Grignard/Lithium) or olefination (Wittig/Horner-Wadsworth-Emmons).[4]

Strategy B: Epichlorohydrin Cyclization (De Novo)

The industrial route to the thietane core involves the reaction of epichlorohydrin with thiourea or hydrogen sulfide. This yields thietan-3-ol , which can be oxidized to thietan-3-one.

Visualization: Synthesis Workflow

The following diagram outlines the primary routes to access 3-substituted thietane-1,1-dioxides, the most common scaffold in drug development.

ThietaneSynthesis Epi Epichlorohydrin T3Ol Thietan-3-ol Epi->T3Ol 1. Thiourea 2. Base Hydrolysis Thiourea Thiourea Thiourea->T3Ol T3One Thietan-3-one T3Ol->T3One Swern Oxidation or Dess-Martin SubstAlc 3-Substituted Thietan-3-ol T3One->SubstAlc R-MgBr / R-Li (Nucleophilic Addition) SubstSulfone 3-Substituted Thietane-1,1-dioxide SubstAlc->SubstSulfone m-CPBA or H2O2/WO4

Figure 1: Divergent synthesis pathway from Epichlorohydrin to medicinal chemistry relevant Thietane-1,1-dioxides.[4][7]

Part 3: Reactivity Profile & Mechanism[4]

Oxidation (Sulfur Functionalization)

The sulfur atom is the primary site of reactivity. Controlled oxidation yields the sulfoxide (1-oxide) and subsequently the sulfone (1,1-dioxide).[4][6]

  • Reagent Choice:

    
     with catalytic tungstate is preferred for scale; 
    
    
    
    -CPBA is preferred for small-scale rapid oxidation.[4]
  • Stereochemistry: Oxidation to the sulfoxide creates a new chiral center (if the ring is asymmetrically substituted), often leading to separable diastereomers (cis/trans relative to the C3 substituent).

Nucleophilic Ring Opening

While less strained than oxetanes, thietanes are susceptible to nucleophilic attack, particularly when activated by alkylation (forming sulfonium salts) or Lewis acids.

  • Regioselectivity: Nucleophiles attack the less hindered carbon (C2/C4).

  • Mechanism:

    
    -like displacement with inversion of configuration.[4]
    
Carbocation-Mediated Functionalization

Recent advances (e.g., J. Org.[4] Chem. 2024) have demonstrated that 3-hydroxythietane-1,1-dioxides can generate stable carbocations at C3 under Lewis acid catalysis.[4] This allows for Friedel-Crafts alkylations with arenes, enabling the installation of aryl groups directly onto the ring.

Visualization: Reactivity Map

Reactivity Thietane 3-Substituted Thietane Oxidation Oxidation Thietane->Oxidation RingOpen Ring Opening Thietane->RingOpen C3Func C3 Functionalization Thietane->C3Func Sulfoxide Thietane-1-oxide (Chiral S) Oxidation->Sulfoxide 1 eq. oxidant Acyclic Mercapto-alkanes (Chain Extension) RingOpen->Acyclic Nu- / Electrophilic Activation Derivs Spirocycles / Gem-disubstituted C3Func->Derivs Carbocation Intermediates Sulfone Thietane-1,1-dioxide (Stable, Polar) Sulfoxide->Sulfone Excess oxidant

Figure 2: Major reactivity pathways for 3-substituted thietanes.[4]

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides

Target: Rapid generation of polar, sp3-rich scaffolds for SAR.

Context: This protocol utilizes thietan-3-one as the electrophile. The subsequent oxidation stabilizes the ring and increases metabolic resistance.

Step 1: Grignard Addition [4]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and maintain under Argon atmosphere.

  • Reagents: Dissolve thietan-3-one (1.0 equiv, e.g., 88 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C.[7]

  • Addition: Dropwise add the aryl Grignard reagent (e.g., PhMgBr, 1.1 equiv) over 10 minutes.

  • Reaction: Stir at -78 °C for 30 mins, then warm to room temperature (25 °C) and stir for 3 hours.

  • Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (10 mL). Extract with DCM (3 x 10 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[8]
  • Validation:

    
     NMR should show disappearance of the ketone signal and appearance of aromatic protons.
    

Step 2: Oxidation to Sulfone

  • Reagents: Dissolve the crude 3-aryl-thietan-3-ol (from Step 1) in DCM (0.2 M).

  • Addition: Add

    
    -CPBA (3.0 equiv, 77% max) portion-wise at 0 °C.
    
  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated

    
     (to reduce excess peroxide) and saturated 
    
    
    
    . Extract with DCM.[8]
  • Purification: Flash column chromatography (Silica, Acetone/Pentane gradient).

  • Yield: Typically 70–90% over two steps.

Protocol B: Oxidation of Thietane to Thietane-1,1-Dioxide (Scale-Up)

Target: Multi-gram preparation of the core sulfone.[4]

  • Catalyst Prep: Dissolve tungstic acid (

    
    , 0.01 equiv) in water and adjust pH to ~11.5 with NaOH.
    
  • Reaction: Add thietane (1.0 equiv) to the catalyst solution. Heat to 60 °C.

  • Addition: Add

    
     (30% aq, 2.5 equiv) dropwise over 2 hours. Caution: Exothermic.
    
  • Workup: Cool to RT. Extract with DCM.[8] Wash with brine.[6] Crystallize or distill.[9]

Part 5: Medicinal Chemistry Applications[1][2][3][6][8][11]

Bioisosterism: The thietane-1,1-dioxide unit is increasingly used as a bioisostere for:

  • Gem-dimethyl groups: The sulfone oxygens mimic the steric bulk but add polarity.[4]

  • Carbonyls: The

    
     group acts as a hydrogen bond acceptor similar to a ketone but is metabolically distinct.
    
  • Cyclobutanes: Increases solubility due to the polarity of the sulfone.

Case Study: Metabolic Stability In studies comparing oxetane vs. thietane analogs, thietane-1,1-dioxides often exhibit superior metabolic stability against oxidative clearance (P450s) because the sulfur is already fully oxidized, whereas the


-carbons in oxetanes can be sites of metabolic soft spots.[4]

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2024. [4]

  • Thietane Ring Strain and Properties. BenchChem Technical Library, 2025.[6]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry, 2022.

  • Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 2020.[2]

  • Synthesis of 3-Substituted Thietane-1,1-Dioxides. Pharmaceutical Chemistry Journal, 2017.[4][10]

Sources

Exploratory

Bioisosteric Potential of N-(2-Ethoxyethyl)thietan-3-amine vs. Oxetane Analogs: A Technical Guide

Executive Summary In modern medicinal chemistry, the strategic replacement of classical functional groups with saturated four-membered heterocycles has revolutionized lead optimization. While the oxetane ring is a well-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of classical functional groups with saturated four-membered heterocycles has revolutionized lead optimization. While the oxetane ring is a well-validated bioisostere for carbonyls and gem-dimethyl groups, its sulfur-containing counterpart, the thietane ring, remains an underexplored yet highly potent structural motif.

This technical guide provides an in-depth analysis of the bioisosteric relationship between N-(2-Ethoxyethyl)thietan-3-amine and its oxetane analog. By examining the causality behind their physicochemical divergence—specifically in pKa modulation, lipophilicity, and metabolic stability—we provide drug development professionals with actionable insights and self-validating synthetic protocols for incorporating these sp³-rich scaffolds into drug discovery pipelines.

Mechanistic Rationale: Oxetane vs. Thietane Bioisosterism

The decision to deploy an oxetane versus a thietane core hinges on the distinct electronic and steric properties of oxygen versus sulfur within a strained four-membered ring.

The Oxetane Effect: Aggressive pKa Modulation

The oxetane ring is characterized by the high electronegativity of its oxygen atom and a significant dipole moment. When positioned alpha to an amine—as seen in N-(2-ethoxyethyl)oxetan-3-amine—the strong


-electron-withdrawing inductive effect stabilizes the neutral amine lone pair. This structural modification reliably lowers the basicity of the adjacent amine by approximately 2.7 pKa units 1. This predictable pKa drop is a highly sought-after tactic to mitigate off-target liabilities driven by high basicity, such as hERG potassium channel inhibition and phospholipidosis 2.
The Thietane Effect: Tunable Polarity via Oxidation States

Conversely, the sulfur atom in N-(2-ethoxyethyl)thietan-3-amine is less electronegative but highly polarizable. The longer C–S bonds (1.82 Å compared to 1.46 Å for C–O) alter the ring's puckering angle and spatial geometry. In its native S(II) oxidation state, the thietane ring exerts a much weaker inductive pull, leaving the amine relatively basic while maintaining a lipophilicity profile closer to that of a cyclobutane ring.

However, thietane's true bioisosteric power lies in its "three-in-one" tunability. Oxidation of the sulfur to a sulfoxide S(IV) or sulfone S(VI) drastically increases the electron-withdrawing nature of the ring. The S(VI) dioxide analog surpasses oxetane in polarity, driving down both the LogP and the amine pKa to an extreme degree 3.

G Core Four-Membered Ring Core (Oxetane vs Thietane) Oxetane Oxetane (O) High Electronegativity Core->Oxetane Thietane Thietane (S) Lower Electronegativity High Polarizability Core->Thietane pKa_O Strong pKa Drop (~2.7) Reduced Basic Liability Oxetane->pKa_O pKa_S Moderate pKa Drop Maintains Basic Center Thietane->pKa_S Oxidation Sulfur Oxidation S(IV) / S(VI) Thietane->Oxidation Polarity Massive Polarity Shift Lower LogP Oxidation->Polarity

Fig 1. Electronic and physicochemical divergence between oxetane and thietane bioisosteres.

Physicochemical Profiling: Comparative Data

The addition of the 2-ethoxyethyl chain introduces an ether oxygen that provides supplementary hydrogen-bond acceptor capacity. When appended to these four-membered cores, the resulting physicochemical properties dictate the molecule's ADME profile. The table below summarizes the quantitative divergence between the analogs 4.

Physicochemical PropertyN-(2-Ethoxyethyl)oxetan-3-amineN-(2-Ethoxyethyl)thietan-3-amine (S(II))Thietane S(VI) Dioxide Analog
Ring Heteroatom Oxygen (O)Sulfur (S)Sulfone (SO₂)
Inductive Effect on N Strong (-I)Weak (-I)Very Strong (-I)
Estimated Amine pKa ~ 6.5 – 7.0~ 8.0 – 8.5< 5.0
Lipophilicity (LogD) Low (Highly Hydrophilic)Moderate (Lipophilic)Very Low (Highly Polar)
Aqueous Solubility ExcellentModerateExcellent
Metabolic Stability High (Oxidation resistant)Susceptible to S-oxidationHigh (Fully oxidized)
hERG Liability Risk Low (Due to optimal pKa)Moderate (Higher basicity)Very Low (Non-basic)

Experimental Methodology: Self-Validating Synthesis Protocol

Synthesizing N-substituted thietan-3-amines and oxetan-3-amines requires precise control over reductive amination conditions to prevent premature reduction of the starting ketone 5. The following protocol establishes a self-validating workflow ensuring high yield and structural integrity.

Protocol: Reductive Amination of Thietan-3-one / Oxetan-3-one

Phase 1: Imine Formation (The Analytical Checkpoint)

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the ketone precursor (thietan-3-one or oxetan-3-one, 1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Amine Addition: Add 2-ethoxyethylamine (1.1 equiv, 11 mmol) dropwise at 0 °C to control the exothermic condensation.

  • Acid Catalysis: Introduce glacial acetic acid (1.2 equiv) to adjust the apparent pH to ~5.0. Causality: This specific pH is critical; it is acidic enough to protonate the carbonyl oxygen (accelerating amine attack) but not so acidic that it fully protonates the nucleophilic amine.

  • Validation Step 1: Stir for 2 hours at room temperature. Before proceeding, sample the reaction for LC-MS. Do not add the reducing agent until >95% conversion to the imine intermediate is confirmed. This prevents the direct reduction of the ketone to thietan-3-ol or oxetan-3-ol.

Phase 2: Selective Reduction 5. Hydride Addition: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups render the hydride less reactive, allowing it to selectively reduce the protonated iminium ion without touching any residual ketone. 6. Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

Phase 3: Workup and Property Validation 7. Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acetic acid and decompose excess hydride. 8. Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Validation Step 2 (Structural): Perform ¹H and ¹³C NMR. The successful formation of the secondary amine is validated by the disappearance of the ketone C=O carbon (~210 ppm) and the appearance of a distinct methine proton multiplet at the C3 position of the heterocycle. 10. Validation Step 3 (Physicochemical): Subject the purified product to potentiometric titration to experimentally verify the pKa shift, confirming the intended bioisosteric effect.

G Start Ketone Precursor (Thietan-3-one / Oxetan-3-one) Amine 2-Ethoxyethylamine Addition Start->Amine Imine Imine Intermediate Formation Amine->Imine Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Product Secondary Amine Product Reduction->Product Val1 LC-MS/NMR Structural Confirmation Product->Val1 Val2 Potentiometric Titration pKa Determination Product->Val2

Fig 2. Reductive amination workflow and self-validating analytical protocol.

ADME & Pharmacokinetic Implications

The choice between the N-(2-ethoxyethyl)thietan-3-amine and its oxetane counterpart fundamentally alters the pharmacokinetic trajectory of a lead compound:

  • Permeability vs. Solubility: The oxetane analog hits a "sweet spot" for oral bioavailability. By lowering the amine pKa to ~6.5–7.0, a significant fraction of the molecule remains neutral at physiological pH (7.4), enhancing passive membrane permeability. Simultaneously, the polar oxygen atom maintains high aqueous solubility.

  • Metabolic Clearance: The thietane S(II) analog is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, rapidly converting to the sulfoxide or sulfone in vivo. While this can be viewed as a metabolic liability, it can be strategically leveraged if the oxidized metabolites are the active pharmacophores (prodrug strategy). The oxetane ring, conversely, is metabolically robust and resists ring-opening or oxidation.

Conclusion

Both N-(2-Ethoxyethyl)thietan-3-amine and its oxetane analog offer powerful vectors for navigating the complex multi-parameter optimization required in modern drug discovery. While oxetanes provide immediate, stable pKa modulation and solubility enhancement, thietanes offer a unique, tunable polarity landscape through their accessible oxidation states. Mastering the synthesis and physicochemical nuances of these four-membered rings empowers medicinal chemists to rationally design safer, more efficacious therapeutics.

References

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry", Chemical Reviews - ACS Publications. URL:[Link]

  • "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery", ChemRxiv. URL:[Link]

  • "Oxetanes in Drug Discovery: Structural and Synthetic Insights", Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Foundational

Predictive Toxicology and Metabolic Profiling of Thietane-Based Scaffolds

A Case Study of N-(2-Ethoxyethyl)thietan-3-amine Executive Summary N-(2-Ethoxyethyl)thietan-3-amine represents a specialized structural motif often utilized in fragment-based drug discovery (FBDD) to modulate polarity an...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study of N-(2-Ethoxyethyl)thietan-3-amine

Executive Summary

N-(2-Ethoxyethyl)thietan-3-amine represents a specialized structural motif often utilized in fragment-based drug discovery (FBDD) to modulate polarity and vectorality. However, the combination of a strained four-membered thietane ring and a flexible ethoxyethyl chain presents distinct metabolic liabilities. This technical guide provides a comprehensive framework for predicting the metabolic stability of this scaffold, detailing the specific enzymatic pathways (S-oxidation, N/O-dealkylation) and establishing a self-validating experimental protocol for intrinsic clearance (


) determination.
Part 1: Structural Alert Analysis & In Silico Profiling

Before wet-lab validation, a structural dissection is required to identify "soft spots" for Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) attacks.

1. The Thietane Ring (Sulfur Core)

Unlike its oxygen counterpart (oxetane), which is metabolically robust and often used as a gem-dimethyl bioisostere, the thietane ring is a metabolic hotspot. The sulfur atom is a soft nucleophile with high electron density, making it a primary target for oxidative attack.

  • Primary Risk: S-oxidation to the sulfoxide (1-oxide) and subsequently the sulfone (1,1-dioxide).

  • Secondary Risk: Ring opening.[1] Thietane sulfoxides can be chemically unstable or reactive Michael acceptors, potentially leading to covalent protein binding (toxicity).

2. The Ethoxyethyl Chain

This linear ether chain introduces rotatable bonds and lipophilicity.

  • Metabolic Liability: O-dealkylation. The

    
    -carbons adjacent to the ether oxygen are prone to hydroxylation, leading to hemiacetal collapse and chain cleavage.
    
3. The Secondary Amine Linker
  • Metabolic Liability: N-dealkylation or N-oxidation. The basicity of the amine (typically pKa ~8-9) facilitates binding to the heme iron of CYP enzymes.

Part 2: Predicted Metabolic Pathways

The following graph illustrates the predicted biotransformation cascade for N-(2-Ethoxyethyl)thietan-3-amine. The S-oxidation pathway is predicted to be the dominant clearance route due to the high nucleophilicity of the thietane sulfur.

MetabolicPathways Parent Parent Molecule N-(2-Ethoxyethyl)thietan-3-amine Sulfoxide Metabolite M1 Thietane-1-oxide (Chiral S-oxide) Parent->Sulfoxide CYP/FMO S-Oxidation Hemiacetal Unstable Hemiacetal Intermediate Parent->Hemiacetal CYP C-Hydroxylation Sulfone Metabolite M2 Thietane-1,1-dioxide (Stable Sulfone) Sulfoxide->Sulfone CYP Oxidation RingOpen Reactive Intermediate Ring Opening/Protein Adducts Sulfoxide->RingOpen Spontaneous/ Nucleophilic Attack Dealkylated Metabolite M3 Thietan-3-amine (Loss of Ethoxyethyl) Hemiacetal->Dealkylated Spontaneous Collapse Acetaldehyde Byproduct Acetaldehyde/Glycol Hemiacetal->Acetaldehyde Elimination

Figure 1: Predicted metabolic map. Blue path indicates the primary S-oxidation route typical for cyclic sulfides. Yellow path indicates N/O-dealkylation.

Part 3: Experimental Validation (Microsomal Stability Assay)

To quantify the metabolic stability, a Liver Microsomal Stability Assay is the industry standard. This assay measures the intrinsic clearance (


) by monitoring the disappearance of the parent compound over time.[2][3]
Protocol: Self-Validating System

1. Reagents & Preparation:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 1 µM final concentration (keeps reaction first-order,

    
    ).
    
  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

2. Incubation Workflow:

  • Pre-incubation: Mix Microsomes + Buffer (0.1 M Phosphate, pH 7.4) + Test Compound. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (e.g., 50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

3. Data Calculation (


): 
Plot 

vs. Time (

).[2][4][5][6] The slope of the line is

(elimination rate constant).




Experimental Decision Tree

AssayWorkflow Start Start: Compound Synthesis Incubation Microsomal Incubation (HLM/RLM + NADPH) Start->Incubation Quench Quench & Centrifuge (Acetonitrile + IS) Incubation->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc Decision Stability Classification Calc->Decision MetID Metabolite ID (High Res MS) Search for M+16 (S-Oxide) M-72 (Dealkylated) Decision->MetID If High Clearance (> 47 µL/min/mg) Proceed to In Vivo PK Proceed to In Vivo PK Decision->Proceed to In Vivo PK If Low Clearance (< 12 µL/min/mg)

Figure 2: Experimental workflow for stability assessment and subsequent metabolite identification triggers.

Part 4: Data Interpretation & Optimization
Interpreting the Results
  • High Clearance (

    
    ):  The molecule is rapidly metabolized. The thietane sulfur is likely the culprit.
    
  • Low Clearance (

    
    ):  The molecule is stable.
    
Optimization Strategies

If the N-(2-Ethoxyethyl)thietan-3-amine scaffold shows high instability, apply these medicinal chemistry strategies:

  • Oxidation of Sulfur (Pre-emptive): Synthesize the sulfone (thietane-1,1-dioxide) analog directly. Sulfones are generally metabolically inert and more polar, reducing

    
     while maintaining the geometry.
    
  • Steric Shielding: Add a methyl group adjacent to the ether oxygen or on the thietane ring to sterically hinder CYP access (The "Magic Methyl" effect).

  • Bioisosteric Replacement: Replace the thietane with an oxetane (stable) or a cyclobutane (lipophilic but stable).

  • Deuteration: Deuterate the

    
    -carbons of the ethoxyethyl chain to suppress O-dealkylation via the Kinetic Isotope Effect (KIE).
    
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate/AstraZeneca Protocols. Link

  • Stepan, A. F., et al. (2011). Structural biology and chemistry of oxetanes: Application to drug design. Journal of Medicinal Chemistry, 54(22), 7739-7751. (Contrasts oxetane stability vs. thietane reactivity). Link

  • Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes and cyclic sulfides.[7] ResearchGate. (Mechanisms of S-oxidation in cyclic sulfides). Link

Sources

Exploratory

The Physicochemical Profiling of N-(2-Ethoxyethyl)thietan-3-amine: pKa, Basicity, and Implications for Drug Design

Executive Summary In modern drug discovery, the precise modulation of a molecule's physicochemical properties—specifically its acid dissociation constant (pKa) and lipophilicity (LogD)—is critical for optimizing pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise modulation of a molecule's physicochemical properties—specifically its acid dissociation constant (pKa) and lipophilicity (LogD)—is critical for optimizing pharmacokinetics and mitigating off-target toxicities. N-(2-Ethoxyethyl)thietan-3-amine is a highly specialized secondary aliphatic amine that integrates two distinct electron-withdrawing motifs: a four-membered sulfur-containing thietane ring and a 2-ethoxyethyl chain.

This technical guide deconstructs the structural causality behind the basicity of N-(2-Ethoxyethyl)thietan-3-amine, provides a predictive thermodynamic profile, and outlines a self-validating experimental protocol for precise pKa determination. By understanding the synergistic inductive effects within this molecule, researchers can leverage it as a polarity-tuned building block for advanced medicinal chemistry applications[1].

Structural Deconstruction and Inductive Effects

The basicity of an amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton[2]. While a standard secondary aliphatic amine (e.g., diethylamine) exhibits a pKa of approximately 10.98, the architecture of N-(2-Ethoxyethyl)thietan-3-amine introduces severe electronic perturbations that significantly depress this value.

The Thietane Ring Effect

The thietan-3-yl group features sulfur in an S(II) oxidation state within a highly strained four-membered ring. This ring strain increases the s-character of the internal C–C bonds, effectively increasing the electronegativity of the ring carbons relative to an unstrained alkane. Furthermore, the sulfur atom at the β-position relative to the amine exerts a moderate negative inductive (-I) effect. Consequently, thietane derivatives are markedly less basic than their cyclobutane counterparts, driving the pKa of the primary amine base (thietan-3-amine) down to approximately 8.8–9.0[1].

The 2-Ethoxyethyl Substituent

The addition of the 2-ethoxyethyl chain introduces an ether oxygen atom, also at the β-position to the nitrogen. Oxygen is highly electronegative and exerts a strong -I effect through the sigma bond framework. Reference data for structurally similar primary amines, such as 2-methoxyethylamine, show a pKa of 9.89[3], which is nearly a full log unit lower than an unsubstituted aliphatic amine.

Synergistic Integration

When these two substituents are combined on a single secondary amine core, their electron-withdrawing effects are additive. The nitrogen lone pair is simultaneously pulled by the β-oxygen of the ethoxyethyl group and the β-sulfur/strained carbons of the thietane ring.

StructuralEffects Thietane Thietan-3-yl Group (β-Sulfur & Ring Strain) N Secondary Amine Core (Base pKa ~10.5 - 11.0) Thietane->N -I Effect (ΔpKa ~ -1.5) Ethoxy 2-Ethoxyethyl Group (β-Oxygen Inductive Effect) Ethoxy->N -I Effect (ΔpKa ~ -0.8) Result N-(2-Ethoxyethyl)thietan-3-amine (Predicted pKa ~8.2 - 8.6) N->Result Synergistic Integration

Logical relationship of structural inductive effects on the basicity of the amine core.

Comparative pKa Analysis

To establish a highly reliable predicted pKa range for N-(2-Ethoxyethyl)thietan-3-amine, we must benchmark it against validated structural analogs. The table below consolidates the quantitative basicity data, demonstrating the stepwise depression of pKa as electron-withdrawing groups are introduced.

CompoundStructural ClassExperimental/Predicted pKaReference
DiethylamineUnsubstituted Secondary Amine10.98General Lit.
CyclobutylamineUnsubstituted Cyclic Primary Amine10.40General Lit.
2-Methoxyethylamineβ-Oxygen Primary Amine9.89[3]
Thietan-3-amineβ-Sulfur Cyclic Primary Amine~8.80 - 9.00[1]
Bis(2-methoxyethyl)amineDi-β-Oxygen Secondary Amine8.67General Lit.
N-(2-Ethoxyethyl)thietan-3-amine β-Oxygen + β-Sulfur Secondary Amine 8.20 - 8.60 (Predicted) This Analysis

Based on the additive -I effects, the predicted thermodynamic aqueous pKa of N-(2-Ethoxyethyl)thietan-3-amine falls tightly within the 8.20 to 8.60 range.

Experimental Methodology: Self-Validating pKa Determination

Because N-(2-Ethoxyethyl)thietan-3-amine possesses a lipophilic thietane core, the neutral free-base form may exhibit limited aqueous solubility, which can cause precipitation during standard aqueous titration and skew the inflection point. To ensure scientific integrity, the following self-validating protocol utilizes a co-solvent extrapolation method paired with orthogonal NMR validation.

Protocol: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Rationale: Titrating in mixed aqueous-organic solvents maintains analyte solubility. By plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures, we can mathematically extrapolate the true aqueous pKa.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 0.01 M solutions of N-(2-Ethoxyethyl)thietan-3-amine (>98% purity) in varying weight percentages of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Acidification: Acidify each solution with standardized 0.1 M HCl to fully protonate the amine, bringing the initial pH below 3.0.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO2 absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH and titrant volume. Calculate the apparent pKa (psKa) for each solvent mixture using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Extrapolation: Plot

    
     versus the inverse Dielectric Constant (
    
    
    
    ) of the respective solvent mixtures (Yasuda-Shedlovsky plot).
  • Determination: Extrapolate the linear regression to the dielectric constant of pure water (

    
     at 25°C) to extract the thermodynamic aqueous pKa.
    
Orthogonal Validation: H-NMR Titration

Rationale: Potentiometric sensors can be sensitive to trace ionic impurities. NMR titration directly observes the electronic environment of the molecule. As the nitrogen protonates, the adjacent α-protons (on the thietane ring and ethoxyethyl chain) experience a downfield chemical shift due to decreased electron shielding. Plotting the chemical shift (


) versus pH yields a sigmoidal curve; the inflection point mathematically confirms the potentiometric pKa.

Workflow A Sample Preparation (>98% Purity, Free Base) B Potentiometric Titration (Aqueous / MeOH Co-solvent) A->B Primary Method C NMR Titration (1H/13C Shift Tracking) A->C Orthogonal Validation D Data Acquisition & Regression (Henderson-Hasselbalch) B->D C->D E Yasuda-Shedlovsky Extrapolation (Aqueous pKa Determination) D->E

Self-validating experimental workflow for the determination of thermodynamic aqueous pKa.

Strategic Applications in Drug Development

The deliberate design of an amine with a depressed pKa (~8.4) rather than a standard physiological pKa (>10.0) has profound implications for pharmacokinetics and safety.

  • Enhanced Membrane Permeability: According to the Henderson-Hasselbalch equation, an amine with a pKa of 8.4 exists as approximately 10% neutral free-base at physiological pH (7.4). In contrast, an amine with a pKa of 10.4 is only 0.1% neutral. This 100-fold increase in the neutral fraction drastically improves passive diffusion across lipid bilayers, enhancing oral bioavailability and blood-brain barrier (BBB) penetration[4].

  • Mitigation of hERG Liability: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. They remain >99% protonated at pH 7.4, forming strong electrostatic and cation-π interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel's inner cavity. By depressing the pKa via the integration of thietane and ether motifs, the fraction of the cationic species is reduced, disrupting this critical pharmacophore interaction and widening the cardiovascular safety margin.

References

1.[2] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. 2.[4] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC (NIH). 3.[1] Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 4.[3] 2-Methoxyethylamine | C3H9NO | CID 8018. PubChem.

Sources

Foundational

Provisional Toxicity and Safety Assessment for N-(2-Ethoxyethyl)thietan-3-amine

A Technical Guide for Research and Development Professionals Disclaimer: This document is a provisional guide intended for researchers, scientists, and drug development professionals. The compound N-(2-Ethoxyethyl)thieta...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research and Development Professionals

Disclaimer: This document is a provisional guide intended for researchers, scientists, and drug development professionals. The compound N-(2-Ethoxyethyl)thietan-3-amine (CAS No. 1852218-66-6) is a novel or uncommon chemical entity for which a comprehensive, experimentally-derived Safety Data Sheet (SDS) and toxicological profile are not publicly available. The information herein is synthesized from an analysis of its constituent chemical moieties and data from structurally analogous compounds. This guide must be used as a preliminary risk assessment tool, not as a substitute for rigorous experimental safety evaluation. All laboratory work should be conducted by trained personnel under the supervision of a qualified chemist, adhering to the highest safety standards.

Executive Summary & Structural Rationale for Precaution

N-(2-Ethoxyethyl)thietan-3-amine is a substituted heterocyclic compound incorporating three key functional groups that dictate its potential toxicological and safety profile: a strained thietane ring, a secondary amine, and an ethoxyethyl side chain. In the absence of direct empirical data, a structural analogy-based approach is the most prudent method for initial hazard assessment.

  • The Thietane Moiety: The parent compound, thietane, is a four-membered, sulfur-containing heterocycle.[1][2] Such strained ring systems can be reactive and may open under certain conditions.[2][3] Thietane itself is classified as a highly flammable liquid and is harmful if swallowed.[1][2]

  • The Secondary Amine Moiety: Secondary amines are organic bases that are often associated with corrosive properties, capable of causing skin and eye burns.[4][5][6] They can be harmful if absorbed through the skin or ingested.[7][8]

  • The Ethoxyethyl Moiety: The most direct and concerning structural analogue is 2-ethoxyethylamine. Safety data for this compound indicates it is highly flammable, causes severe skin burns and eye damage, and is harmful in contact with skin and if swallowed.[9][10][11][12][13] Furthermore, the related compound 2-ethoxyethanol is a known developmental and male reproductive toxicant, primarily through its metabolite, ethoxyacetic acid.[14]

This guide synthesizes these individual hazards to provide a provisional but scientifically grounded framework for the safe handling, storage, and preliminary evaluation of N-(2-Ethoxyethyl)thietan-3-amine.

Chemical Structure and Identification

Caption: Chemical Structure of N-(2-Ethoxyethyl)thietan-3-amine.

IdentifierValue
IUPAC Name N-(2-Ethoxyethyl)thietan-3-amine
CAS Number 1852218-66-6[15]
Molecular Formula C₇H₁₅NOS
Molecular Weight 161.27 g/mol
SMILES CCOCCNC1CSC1

Provisional Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) criteria and data from structural analogues, N-(2-Ethoxyethyl)thietan-3-amine should be provisionally classified as follows.[16][17][18] This classification represents a cautious starting point for risk assessment.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementBasis for Classification (Analogue)
Flammable LiquidsCategory 2 or 3🔥Danger/WarningH225: Highly flammable liquid and vapor or H226: Flammable liquid and vaporThietane (H225)[1], 2-Ethoxyethylamine (H225)[11]
Skin Corrosion/IrritationCategory 1BcorrosiveDangerH314: Causes severe skin burns and eye damage2-Ethoxyethylamine (H314)[9][11][12], General secondary amines[6][7]
Serious Eye DamageCategory 1corrosiveDangerH318: Causes serious eye damage2-Ethoxyethylamine (H318)[11]
Acute Toxicity, DermalCategory 3 or 4skull_crossbones or exclamation_markDanger/WarningH311: Toxic in contact with skin or H312: Harmful in contact with skinTris(2-aminoethyl)amine (Fatal in contact with skin)[6][7], N-(2-Aminoethyl)piperazine (Toxic in contact with skin)[8]
Acute Toxicity, OralCategory 4exclamation_markWarningH302: Harmful if swallowedThietane (H302)[1], 2-Ethoxyethylamine (R22: Harmful if swallowed)[9]
Reproductive ToxicityCategory 2health_hazardWarningH361: Suspected of damaging fertility or the unborn child2-Ethoxyethanol (known reproductive toxicant)[14][19]

Preliminary Risk Assessment Workflow for Novel Compounds

The primary directive when handling a compound with unknown toxicity is to implement a self-validating system of protocols. The following workflow illustrates the necessary steps before significant quantities are synthesized or used.

G cluster_0 Phase 1: In Silico & Literature Analysis cluster_1 Phase 2: Engineering & Administrative Controls cluster_2 Phase 3: Small-Scale Experimental Work A Identify Structure & Functional Groups B Search for Direct Data (SDS, Tox Studies) A->B C Search for Structural Analogues B->C D Predictive Hazard Assessment (GHS Classification) C->D E Define Handling Protocol (SOP) D->E Inform F Select & Verify Engineering Controls (Fume Hood) E->F G Specify Personal Protective Equipment (PPE) E->G H Establish Emergency Procedures E->H I Synthesize/Acquire Milligram-Scale Quantity H->I Authorize J Confirm Structure & Purity (NMR, LC-MS) I->J K Observe Physical Properties (Solubility, Stability) J->K L Proceed to Application-Specific Experiments K->L

Caption: Logical workflow for preliminary risk assessment of a novel chemical.

Detailed Protocol: Safe Handling and Storage

This protocol assumes the predicted hazards are accurate and should be followed for all manipulations of the compound.

1. Designated Area & Engineering Controls: 1.1. All work must be conducted in a designated area within a certified chemical fume hood with a face velocity of 80-120 feet per minute. 1.2. An eyewash station and safety shower must be located within a 10-second travel distance and be verified as operational.[6]

2. Personal Protective Equipment (PPE): 2.1. Eye Protection: Wear chemical splash goggles and a full-face shield.[9][11] 2.2. Hand Protection: Wear heavy-duty nitrile or butyl rubber gloves. Given the potential for rapid skin absorption, double-gloving is recommended. Inspect gloves for any signs of degradation or contamination before and during use.[9] 2.3. Body Protection: Wear a flame-resistant laboratory coat. For transfers or work with >1g, a chemically-resistant apron and sleeves are required.[11] 2.4. Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[9]

3. Storage: 3.1. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential air-promoted degradation.[6] 3.2. Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[10][11] 3.3. Keep away from heat, sparks, open flames, and other ignition sources.[1][11] 3.4. Store separately from strong oxidizing agents, strong acids, and copper and its alloys.[10]

4. Spill & Emergency Procedures: 4.1. Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][12] 4.2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12] 4.3. Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10] 4.4. Small Spill (<50 mL): Absorb with a non-combustible material such as vermiculite or sand. Place in a sealed container for disposal. Do not use combustible materials like paper towels to clean up the bulk of the spill. 4.5. Large Spill: Evacuate the area. Alert emergency response personnel.

Provisional Safety Data Sheet (SDS)

This SDS is generated based on predictive analysis and must be updated as empirical data becomes available.

SECTION 1: IDENTIFICATION

  • Product Name: N-(2-Ethoxyethyl)thietan-3-amine

  • CAS No.: 1852218-66-6

  • Recommended Use: For research and development use only.

  • Supplier: (User to insert supplier information)

SECTION 2: HAZARDS IDENTIFICATION

  • GHS Classification: Flammable Liquid (Category 2/3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity Dermal (Category 3/4), Acute Toxicity Oral (Category 4), Reproductive Toxicity (Category 2).[1][8][9][11][14]

  • Signal Word: Danger

  • Hazard Statements:

    • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[1][11]

    • H302: Harmful if swallowed.[1][9]

    • H311/H312: Toxic/Harmful in contact with skin.[8]

    • H314: Causes severe skin burns and eye damage.[9][11]

    • H361: Suspected of damaging fertility or the unborn child.[14][19]

  • Precautionary Statements: P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310.[12]

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: N-(2-Ethoxyethyl)thietan-3-amine

  • Purity: >95% (Assumed, verify with supplier)

SECTION 4: FIRST-AID MEASURES

  • General Advice: Immediate medical attention is required. Show this SDS to the doctor in attendance.[6]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[9][11]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[12]

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Alcohol-resistant foam, CO₂, dry chemical, sand.

  • Unsuitable Extinguishing Media: Water jet may be ineffective.

  • Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic gases including nitrogen oxides (NOx) and sulfur oxides (SOx).[20]

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[19]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with non-combustible absorbent material. Place in a suitable, closed container for disposal.

SECTION 7: HANDLING AND STORAGE

  • Handling: Use only under a chemical fume hood. Wear appropriate PPE. Do not breathe vapors or spray mist. Keep away from open flames, hot surfaces, and sources of ignition.[6][21]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives and flammables cabinet. Keep under an inert atmosphere.[6][10]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Exposure Limits: No data available.

  • Engineering Controls: Ensure eyewash stations and safety showers are close to the workstation. Use explosion-proof ventilation equipment.[6][21]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical splash goggles and face shield.

    • Skin Protection: Chemically resistant gloves (butyl rubber, heavy-duty nitrile), lab coat, apron.

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[9]

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • Appearance: No data available (likely a liquid based on analogues).[2][10]

  • Odor: No data available (likely amine/sulfurous).[2][13]

  • Boiling Point: No data available.

  • Flash Point: No data available (predicted to be low).

  • Solubility: No data available.

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: No data available. The strained thietane ring may be susceptible to ring-opening reactions.[2]

  • Chemical Stability: Assumed stable under recommended storage conditions. May be air-sensitive.[6]

  • Conditions to Avoid: Heat, flames, sparks, exposure to moist air or water.[20]

  • Incompatible Materials: Strong oxidizing agents, strong acids, copper.[10]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides (SOx).

SECTION 11: TOXICOLOGICAL INFORMATION

  • Acute Toxicity:

    • Oral: No data available. Predicted to be harmful if swallowed (Category 4).

    • Dermal: No data available. Predicted to be toxic or harmful in contact with skin (Category 3 or 4).

    • Inhalation: No data available. Vapors likely corrosive to the respiratory tract.[9]

  • Skin Corrosion/Irritation: No data available. Predicted to cause severe skin burns (Category 1B).

  • Serious Eye Damage/Irritation: No data available. Predicted to cause serious eye damage (Category 1).

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available. Suspected reproductive toxicant based on ethoxyethanol analogue.[14]

SECTION 12: ECOLOGICAL INFORMATION

  • No data available. Avoid release to the environment.

SECTION 13: DISPOSAL CONSIDERATIONS

  • Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

SECTION 14: TRANSPORT INFORMATION

  • Proper Shipping Name (Predicted): AMINES, FLAMMABLE, CORROSIVE, N.O.S. (N-(2-Ethoxyethyl)thietan-3-amine)

  • Hazard Class (Predicted): 3 (Flammable Liquid), Sub-hazard 8 (Corrosive)

  • UN Number (Predicted): UN2733

SECTION 15: REGULATORY INFORMATION

  • No specific information available. This substance should be handled as a research chemical of unknown toxicity.

SECTION 16: OTHER INFORMATION

  • Date of Creation: March 7, 2026

  • Reasoning for Provisional Data: This SDS was created based on a professional evaluation of the chemical structure and data from analogous compounds due to the absence of experimentally derived information for this specific substance. It should be used for preliminary planning and risk mitigation only.

References

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  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. Australian Government Department of Health. (2017). [URL: https://www.industrialchemicals.gov.au/sites/default/files/Human%20health%20tier%20II%20assessment%20for%20Fatty%20amines%2C%20di%28long%20chain%29alkyl.pdf]
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  • SAFETY DATA SHEET - Tris(3,6-dioxaheptyl)amine. Fisher Scientific. (2024). [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=70384-51-9]

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Exploratory

A Technical Guide to N-(2-Ethoxyethyl)thietan-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The thietane moiety, a four-membered sulfur-containing heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane moiety, a four-membered sulfur-containing heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1][2][3] Its unique stereochemical and electronic properties are strategically employed to modulate the physicochemical and pharmacological profiles of bioactive molecules.[2] This guide provides a comprehensive technical overview of N-(2-Ethoxyethyl)thietan-3-amine, a representative N-substituted thietan-3-amine. While specific data for this exact compound is limited, this document outlines robust synthetic strategies, predicted chemical identifiers, detailed characterization protocols, and potential applications based on established principles and data from analogous structures. The content herein is designed to empower researchers and drug development professionals to synthesize, identify, and effectively utilize this and similar thietane derivatives in their research endeavors.

Introduction: The Thietane Scaffold in Medicinal Chemistry

Saturated four-membered heterocycles like thietanes have garnered significant attention in drug discovery due to their compact, polar, and sp³-rich structures.[3] These characteristics can be leveraged to enhance critical drug-like properties, including aqueous solubility, metabolic stability, and cell permeability.[2][3] The thietane ring, in particular, offers a unique three-dimensional vector for probing interactions with biological targets and can serve as a bioisostere for other functional groups.[2][4][5] The ability to functionalize the thietane core, for instance, by N-alkylation of thietan-3-amine, allows for the fine-tuning of a molecule's properties, making this class of compounds highly valuable for lead optimization campaigns.[6]

Chemical Identifiers and Physicochemical Properties

Based on available data for the target compound and closely related analogs, the following identifiers and predicted properties are provided.

Chemical Identifiers
IdentifierValueSource
Compound Name N-(2-Ethoxyethyl)thietan-3-amine-
CAS Number 1852218-66-6[7]
Molecular Formula C₈H₁₇NOSCalculated
Molecular Weight 175.29 g/mol Calculated
SMILES CCOCCNC1CSCC1-

Note: Data for analogous compounds, N-(2-Ethoxyethyl)thiolan-3-amine (CAS: 1154252-90-0)[8][9] and N-[2-(propan-2-yloxy)ethyl]thietan-3-amine (CAS: 1849229-83-9)[10], share the same molecular formula and weight, highlighting the importance of robust analytical characterization for unambiguous identification.

Predicted Physicochemical Properties

The introduction of a thietane moiety can significantly influence a molecule's physicochemical properties. The sulfur atom's oxidation state can be used to finely modulate ionization state and lipophilicity.[4]

PropertyPredicted ValueNotes
pKa 8.5 - 9.5Estimated based on typical secondary amines and the influence of the thietane ring. The sulfur atom can impact the basicity of the amine.[4]
LogP 1.0 - 1.5The ethoxyethyl group increases lipophilicity compared to the parent thietan-3-amine. The thietane ring itself is considered a polar motif.[3]
Topological Polar Surface Area (TPSA) ~45 ŲCalculated based on the structure.

Synthesis of N-(2-Ethoxyethyl)thietan-3-amine

The synthesis of N-(2-Ethoxyethyl)thietan-3-amine can be achieved through several established methods for N-alkylation of primary amines. The most direct and common approach is the reaction of thietan-3-amine with a suitable 2-ethoxyethyl electrophile.

Synthetic Scheme

G Thietan3Amine Thietan-3-amine Product N-(2-Ethoxyethyl)thietan-3-amine Thietan3Amine->Product EthoxyethylHalide 2-Bromoethyl ethyl ether EthoxyethylHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product Byproduct H-Base⁺ X⁻

Caption: General synthetic scheme for the N-alkylation of thietan-3-amine.

Step-by-Step Experimental Protocol: Direct N-Alkylation

This protocol provides a generalized procedure for the N-alkylation of thietan-3-amine using an alkyl halide.[1][6][11]

Materials:

  • Thietan-3-amine (or its hydrochloride salt)

  • 2-Bromoethyl ethyl ether (or other suitable 2-ethoxyethyl halide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add thietan-3-amine (1.0 eq). If using the hydrochloride salt, add the base (2.5 eq of K₂CO₃ or 2.2 eq of Et₃N).

  • Add the anhydrous solvent (Acetonitrile or DMF) to achieve a concentration of approximately 0.2 M.

  • If using the hydrochloride salt, stir the suspension vigorously for 30 minutes at room temperature to liberate the free amine.

  • Add 2-bromoethyl ethyl ether (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-(2-Ethoxyethyl)thietan-3-amine.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is used to neutralize the acid formed during the reaction (or to free the amine from its salt) without competing with the amine nucleophile.[11][12]

  • Solvent: Polar aprotic solvents like ACN or DMF are chosen because they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[11][12]

  • Temperature: Gentle heating is often required to overcome the activation energy of the reaction, but excessive heat can lead to side reactions.

Alternative Synthetic Strategy: Reductive Amination

Reductive amination is another powerful method for synthesizing N-substituted thietan-3-amines, especially when the corresponding aldehyde is readily available.[1][6] This one-pot method involves the reaction of thietan-3-amine with 2-ethoxyacetaldehyde in the presence of a reducing agent.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Thietan3Amine Thietan-3-amine Imine Intermediate Imine Thietan3Amine->Imine Ethoxyacetaldehyde 2-Ethoxyacetaldehyde Ethoxyacetaldehyde->Imine Imine->Imine_ref ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-(2-Ethoxyethyl)thietan-3-amine ReducingAgent->Product

Caption: Workflow for the reductive amination synthesis of N-(2-Ethoxyethyl)thietan-3-amine.

Analytical and Spectroscopic Characterization

Unambiguous characterization of the final compound is critical. The following spectroscopic methods are essential for confirming the structure and purity of N-(2-Ethoxyethyl)thietan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons adjacent to the nitrogen and sulfur atoms will be deshielded and appear at a characteristic downfield shift.[13][14] Key signals would include a triplet for the methyl group of the ethoxy moiety, quartets and triplets for the methylene groups of the ethoxyethyl chain, and multiplets for the protons on the thietane ring.

  • ¹³C NMR: Carbons bonded to the nitrogen will be deshielded and absorb approximately 20 ppm downfield compared to analogous alkanes.[13][14] The spectrum will show distinct signals for each carbon in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[13][14] For N-(2-Ethoxyethyl)thietan-3-amine (C₈H₁₇NOS), the molecular ion peak (M⁺) would be expected at m/z = 175. Characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atom, can further support the structure.[13][14]

Infrared (IR) Spectroscopy

As a secondary amine, a characteristic N-H stretching absorption is expected in the 3300 to 3500 cm⁻¹ range.[13][14] This band is typically sharper and less intense than the O-H stretch of an alcohol.[13] The absence of a pair of bands in this region confirms that it is not a primary amine, and the presence of a single band distinguishes it from a tertiary amine which has no N-H bond.[13][15]

Applications in Drug Discovery and Medicinal Chemistry

Thietane-containing compounds are increasingly utilized as building blocks in the design of novel therapeutics.[4][16]

  • Bioisosterism: The thietane ring can act as a bioisostere for other common groups in drug molecules, such as gem-dimethyl or carbonyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[5]

  • Improving Physicochemical Properties: The inherent polarity and three-dimensionality of the thietane moiety can be used to improve a drug candidate's solubility, reduce its lipophilicity, and potentially block sites of metabolism, thereby enhancing its pharmacokinetic profile.[2][3]

  • Scaffold for Novel Chemical Space: The N-(2-Ethoxyethyl)thietan-3-amine scaffold provides a versatile platform for further chemical modification. The secondary amine can be further functionalized to create amides, sulfonamides, or ureas, allowing for the exploration of new chemical space and the optimization of interactions with biological targets.

Conclusion

N-(2-Ethoxyethyl)thietan-3-amine represents a valuable building block for medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its synthesis can be reliably achieved through well-established methods such as direct N-alkylation and reductive amination. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically employ this and similar N-substituted thietan-3-amines in the development of next-generation therapeutics. The unique properties of the thietane ring offer exciting opportunities to address challenges in drug design, and a thorough understanding of its chemistry is essential for unlocking its full potential.

References

  • A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Benchchem.
  • Synthetic method of 3-thietanamine hydrochloride. Google Patents.
  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
  • 1154252-90-0|N-(2-Ethoxyethyl)thiolan-3-amine. BLDpharm.
  • "literature review of thietane-containing compounds in research". Benchchem.
  • 1154252-90-0 | N-(2-Ethoxyethyl)tetrahydrothiophen-3-amine. ChemScene.
  • Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. ResearchGate.
  • 1852218-66-6|N-(2-Ethoxyethyl)thietan-3-amine. BLDpharm.
  • Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate.
  • Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones. Google Patents.
  • Processes for the preparation of thietanamine. Google Patents.
  • Recent synthesis of thietanes. PMC.
  • A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers. Benchchem.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • 1019499-22-9 | N-(2-Methoxyethyl)thiolan-3-amine. ChemScene.
  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.
  • Technical Support Center: N-(2-bromoethyl)methanesulfonamide Alkylation Reactions. Benchchem.
  • 1849229-83-9 | N-[2-(propan-2-yloxy)ethyl]thietan-3-amine. Moldb.
  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate.
  • ChemInform Abstract: Synthesis of N-Thietan-3-yl-??-oxo Nitrogen Heterocycles from Imino Thioethers. A Novel Transformation. ResearchGate.
  • Synthesis of N-thietan-3-yl-.alpha.-oxo nitrogen heterocycles from iminothioethers. A novel transformation | The Journal of Organic Chemistry. ACS Publications.
  • Application Notes and Protocols for N-Alkylation of Thietan-3-amine. Benchchem.
  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax adaptation 1.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. Organic Chemistry Portal.

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Protocols & Analytical Methods

Method

Scalable synthesis protocols for N-(2-Ethoxyethyl)thietan-3-amine

Application Note: Scalable Synthesis of N-(2-Ethoxyethyl)thietan-3-amine for MedChem Libraries Executive Summary This guide details the scalable synthesis of N-(2-Ethoxyethyl)thietan-3-amine , a critical building block f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(2-Ethoxyethyl)thietan-3-amine for MedChem Libraries

Executive Summary

This guide details the scalable synthesis of N-(2-Ethoxyethyl)thietan-3-amine , a critical building block for introducing the thietane ring—a metabolic bioisostere for cyclobutane and gem-dimethyl groups—into drug candidates. While thietanes offer improved lipophilicity and metabolic stability, their synthesis is often plagued by ring strain (26 kcal/mol), susceptibility to oxidation, and potent sulfur odors.

This protocol prioritizes Reductive Amination (Method A) as the "Gold Standard" for scalability and selectivity, minimizing the risk of over-alkylation common in direct substitution methods. A secondary Direct Alkylation (Method B) protocol is provided for contexts where the ketone precursor is unavailable.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amine.[1] The most convergent and scalable disconnection occurs at the C-N bond via reductive amination.

Retrosynthesis Target N-(2-Ethoxyethyl)thietan-3-amine (Target) Disconnection Reductive Amination Target->Disconnection Ketone Thietan-3-one (Unstable Intermediate) Disconnection->Ketone Amine 2-Ethoxyethanamine (CAS: 110-76-9) Disconnection->Amine

Figure 1: Retrosynthetic disconnection relying on the reductive amination of thietan-3-one.[2][3][4]

Method A: Reductive Amination (Preferred)

Rationale: This method uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone precursor, preventing side reactions. It avoids the toxicity of cyanoborohydrides and the over-alkylation risks of direct substitution.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Thietan-3-one Substrate1.0Prepared fresh or stored @ -20°C.
2-Ethoxyethanamine Amine Source1.1Slight excess drives conversion.
NaBH(OAc)₃ (STAB) Reducing Agent1.4Add as solid; moisture sensitive.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation.
DCM or DCE Solvent10-15 volAnhydrous.
Step-by-Step Protocol
  • Imine Formation (Equilibrium Setup):

    • Charge a reactor with Thietan-3-one (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).

    • Cool to 0°C under N₂ atmosphere.

    • Add 2-Ethoxyethanamine (1.1 equiv) dropwise.

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at 0–5°C for 30 minutes. The formation of the imine/hemiaminal equilibrium is fast but exothermic.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes. Caution: Mild gas evolution (H₂).

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–12 hours.

    • QC Check: Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LCMS. The ketone peak should disappear.

  • Quench & Workup (Self-Validating Purification):

    • Quench: Cool to 0°C and quench with saturated aqueous NaHCO₃ (pH ≈ 8).

    • Phase Separation: Extract with DCM (2x).

    • Acid/Base Wash (Critical for Purity):

      • Extract the combined organic layer with 1M HCl (The product moves to the aqueous phase; non-basic impurities stay in DCM).

      • Discard the DCM layer (organic impurities).

      • Basify the aqueous layer to pH 10 using 4M NaOH.

      • Extract the product back into DCM (3x).

    • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C (Thietanes are volatile and heat-sensitive).

Method B: Direct Alkylation (Alternative)

Rationale: Used when Thietan-3-amine is the available starting material (often sold as HCl salt). This method is less selective and requires careful control to prevent tertiary amine formation.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Thietan-3-amine HCl Substrate1.0Solid salt, stable.
2-Ethoxyethyl bromide Electrophile0.95Limiting reagent to prevent dialkylation.
DIPEA Base2.5Scavenges HCl and HBr.
Acetonitrile (MeCN) Solvent10 volPolar aprotic promotes substitution.
Step-by-Step Protocol
  • Free Basing: Suspend Thietan-3-amine HCl in MeCN. Add DIPEA (2.5 equiv) and stir for 15 mins.

  • Addition: Add 2-Ethoxyethyl bromide (0.95 equiv) dropwise at room temperature.

  • Heating: Heat to 50°C for 12–16 hours. Do not reflux vigorously to avoid ring opening.

  • Workup: Evaporate MeCN. Redissolve in EtOAc/Water. Perform the same Acid/Base extraction described in Method A to isolate the secondary amine.

Critical Scalability & Safety Parameters

A. The "Thietane Odor" Management

Thietanes possess a penetrating, garlic-like sulfur odor with a low detection threshold.

  • Containment: All rotovap exhausts must be vented into a bleach (sodium hypochlorite) scrubber.

  • Glassware: Rinse all glassware with dilute bleach before removing it from the fume hood. This oxidizes residual sulfur to odorless sulfoxides/sulfones.

B. Thermal Stability & Ring Strain

The 4-membered ring is strained.

  • DSC Warning: Differential Scanning Calorimetry (DSC) often shows exotherms >100°C.

  • Process Limit: Never heat reaction mixtures >60°C.

  • Distillation: Do not attempt to distill the final product at atmospheric pressure. Use high vacuum (<5 mbar) at low bath temperatures (<40°C).

C. Workflow Visualization

Workflow Start Thietan-3-one + Amine + AcOH Reduct Add STAB (0°C -> RT) Start->Reduct Imine Form. Quench Quench NaHCO3 Phase Cut Reduct->Quench 4-12h AcidWash 1M HCl Wash (Product -> Aq) Quench->AcidWash Purification BaseBack Basify (pH 10) Extract to DCM AcidWash->BaseBack Remove Impurities Final Pure Product (Oil) BaseBack->Final Concentrate

Figure 2: Process flow for the reductive amination route (Method A).

Analytical Validation

  • 1H NMR (400 MHz, CDCl₃):

    • 
       1.20 (t, 3H, CH₃ of ethoxy)
      
    • 
       2.80 (t, 2H, N-CH₂-sidechain)
      
    • 
       3.2-3.4 (m, 4H, Thietane ring protons - look for "roofing" effect typical of thietanes)
      
    • 
       3.50 (q, 2H, O-CH₂-ethyl)
      
    • 
       3.95 (m, 1H, CH-N center of ring)
      
  • Mass Spectrometry (ESI+):

    • Calc MW: ~161.26 Da.

    • Observed: [M+H]+ = 162.1.

    • Note: Thietanes can oxidize in the MS source; watch for [M+16]+ (Sulfoxide) peaks.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link

  • BenchChem. (2025). "A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines." BenchChem Technical Library. Link

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal Protocols. Link

  • Sigma-Aldrich. "Thietan-3-amine hydrochloride Safety Data Sheet (SDS)." Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." Link

Sources

Application

Application Note: Optimized Reductive Amination of Thietan-3-one with 2-Ethoxyethylamine

Executive Summary This application note details the optimized conditions for the reductive amination of thietan-3-one with 2-ethoxyethylamine . Thietan-3-one is a valuable four-membered sulfur heterocycle used in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized conditions for the reductive amination of thietan-3-one with 2-ethoxyethylamine . Thietan-3-one is a valuable four-membered sulfur heterocycle used in medicinal chemistry as a bioisostere for cyclobutane or oxetane rings, altering lipophilicity and metabolic stability. However, the thietane ring is strained and susceptible to ring-opening polymerization or oxidation at the sulfur atom.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike catalytic hydrogenation (which is contraindicated due to sulfur poisoning of Pd/Pt catalysts) or Sodium Cyanoborohydride (which requires strict pH control and generates toxic cyanide byproducts), STAB offers a mild, selective, and self-regulating reduction system ideal for sulfur-containing heterocycles.

Strategic Analysis & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is the critical process parameter (CPP) for this transformation.

Reducing AgentSuitabilityRationale
H₂ / Pd-C High Risk Contraindicated. Sulfur atoms in thietan-3-one will poison the heterogeneous catalyst, halting the reaction or requiring massive catalyst loading.
NaBH₃CN ModerateEffective but toxic. Requires pH 5–6 maintenance to prevent ketone reduction over imine reduction.
Ti(OiPr)₄ / NaBH₄ ModerateStrong Lewis acid may stress the strained thietane ring. Requires two steps (formation then reduction).[2][3][4]
STAB (NaBH(OAc)₃) Optimal Mild hydride donor. Sterically bulky, reducing the risk of direct ketone reduction. Tolerates the sulfur moiety and operates effectively in DCE/DCM.
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to the iminium ion. STAB selectively reduces the iminium species faster than the ketone starting material.

ReductiveAmination Start Thietan-3-one + 2-Ethoxyethylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Transient) Hemiaminal->Iminium -H2O Product N-(2-ethoxyethyl) thietan-3-amine Iminium->Product Reduction Acid AcOH (Cat.) Acid->Hemiaminal Reductant STAB (H-) Reductant->Iminium

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst promotes the dehydration step, while STAB selectively targets the iminium ion.

Detailed Experimental Protocol

Materials & Reagents[5][6][7][8]
  • Thietan-3-one: 1.0 equivalent (Note: Stored at -20°C; prone to polymerization).

  • 2-Ethoxyethylamine: 1.1 – 1.2 equivalents.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equivalents.

  • Acetic Acid (AcOH): 1.0 – 2.0 equivalents (Glacial).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Anhydrous.

  • Quench: Saturated aqueous NaHCO₃.

Step-by-Step Methodology

Step 1: Solubilization and Imine Formation

  • In a fume hood (essential due to thietane odor), charge an oven-dried round-bottom flask with Thietan-3-one (1.0 eq).

  • Add anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Add 2-Ethoxyethylamine (1.1 eq) in one portion.

  • Add Acetic Acid (1.0 eq).

  • Checkpoint: Stir at Room Temperature (20–25°C) for 15–30 minutes. This allows the equilibrium to shift toward the imine/iminium species.[5]

Step 2: Reduction 6. Cool the mixture slightly to 0°C (ice bath) if working on a scale >1g to manage exotherm, otherwise RT is acceptable. 7. Add STAB (1.5 eq) portion-wise over 5–10 minutes.

  • Note: Gas evolution (H₂) is minimal but possible; ensure venting.
  • Remove the ice bath and allow the reaction to stir at Room Temperature for 2–16 hours.
  • Monitoring: Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS. The ketone spot should disappear.

Step 3: Workup & Purification [6] 9. Quench: Slowly add saturated aqueous NaHCO₃ until pH is basic (pH > 8). Stir vigorously for 15 minutes to quench residual boron complexes. 10. Extraction: Extract the aqueous layer 3x with DCM. 11. Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Caution: Thietanes are volatile and smell. Do not use high vacuum for extended periods if the product MW is low, though the ethoxyethyl tail adds sufficient weight here.
  • Purification: Flash column chromatography.
  • Stationary Phase: Silica Gel.[2][6][7]
  • Eluent: 0-10% Methanol in DCM (with 1% NH₄OH or Et₃N additive to prevent streaking of the amine).

Optimization & Troubleshooting Guide

Use the following logic flow to address common issues encountered during this synthesis.

Troubleshooting Issue Problem Detected LowYield Low Conversion of Ketone Issue->LowYield Impurity Side Product: Alcohol (Reduction of Ketone) Issue->Impurity Degradation Ring Opening/ Polymerization Issue->Degradation Action1 Increase AcOH to 2.0 eq Extend Imine formation time LowYield->Action1 Action2 Slow addition of STAB Ensure Amine is in excess Impurity->Action2 Action3 Lower Temp to 0°C Avoid strong Lewis Acids (Ti) Degradation->Action3

Figure 2: Decision tree for troubleshooting reaction outcomes.

Critical Variables Table
VariableRecommendationImpact on Thietane Stability
Solvent DCE > DCM > THFDCE promotes faster imine formation. THF is acceptable but slower. Avoid protic solvents (MeOH) with STAB to prevent reagent decomposition.
Temperature 20–25°C High heat (>50°C) risks thietane ring opening.
Stoichiometry 1.5 eq STAB Excess reductant ensures completion; STAB is mild enough not to reduce the thietane sulfur.
Order of Addition Sequential Adding STAB after a brief imine formation period (15-30 min) minimizes direct reduction of the ketone to the alcohol.

Safety & Handling (E-E-A-T)

  • Odor Control: Thietan-3-one has a penetrating, disagreeable sulfur odor. All weighing and reactions must be performed in a functioning fume hood. Glassware should be bleached (oxidized) before removal from the hood to mitigate smell.

  • Toxicity: While 2-ethoxyethylamine is a standard irritant, the toxicology of thietan-3-one is less well-characterized. Treat as a potential sensitizer.

  • Reagent Handling: STAB releases acetic acid upon hydrolysis. It is moisture sensitive but less pyrophoric than NaBH₄.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for STAB properties).
  • Patents utilizing Thietan-3-one: See WO 2012/122017 or similar medicinal chemistry patents describing 3-aminothietane derivatives as building blocks for JAK inhibitors or similar targets.

Sources

Method

Application Note: Selective N-Alkylation of Thietan-3-amine with 2-Ethoxyethyl Bromide

Here is a detailed Application Note and Protocol for the N-alkylation of thietan-3-amine with 2-ethoxyethyl bromide. Introduction & Scope Thietan-3-amine is a valuable four-membered sulfur-containing heterocycle increasi...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the N-alkylation of thietan-3-amine with 2-ethoxyethyl bromide.

Introduction & Scope

Thietan-3-amine is a valuable four-membered sulfur-containing heterocycle increasingly utilized in medicinal chemistry as a bioisostere for morpholine, piperazine, or cyclobutylamine moieties. Its incorporation can significantly alter the lipophilicity and metabolic stability of drug candidates.

This guide details the procedure for the direct N-alkylation of thietan-3-amine using 2-ethoxyethyl bromide . While reductive amination is often the default for avoiding polyalkylation, direct alkylation with alkyl halides is necessary when the corresponding aldehyde is unstable or unavailable, or when specific ether-linked side chains (like 2-ethoxyethyl) are required.

Key Technical Challenges
  • Chemoselectivity (N- vs. S-Alkylation): The thietane sulfur is a competent nucleophile. Conditions must favor nitrogen nucleophilicity to prevent the formation of sulfonium salts.

  • Polyalkylation: Primary amines are prone to over-alkylation (forming secondary, then tertiary amines, and quaternary salts). Stoichiometry and base selection are critical to favor the secondary amine product.

  • Ring Strain: The thietane ring is strained (

    
    19 kcal/mol). Harsh Lewis acids or excessive heat can trigger ring-opening polymerization or desulfurization.
    

Strategic Methodology (Mechanistic Insight)

To ensure a self-validating and robust protocol, we utilize a Finkelstein-assisted


 strategy .
  • In-Situ Activation: 2-Ethoxyethyl bromide is moderately reactive. The addition of catalytic Potassium Iodide (KI) generates the corresponding alkyl iodide in situ, which is a superior electrophile (better leaving group). This allows the reaction to proceed at lower temperatures (

    
    C), preserving the thietane ring integrity.
    
  • Base Selection: We employ Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in Acetonitrile (
    
    
    ). The "Cesium Effect" often enhances the solubility of the inorganic base and promotes mono-alkylation through surface coordination effects, though
    
    
    is a cost-effective alternative for scale-up.
  • Stoichiometry Control: To minimize over-alkylation, the amine is used in slight excess, or the alkyl halide is added slowly.

Reaction Scheme

ReactionScheme Substrate Thietan-3-amine (HCl Salt) Intermediate Transition State (Iodide Exchange) Substrate->Intermediate + MeCN, 60°C Reagent 2-Ethoxyethyl bromide Reagent->Intermediate Catalyst KI (0.1 eq) K2CO3 (2.5 eq) Catalyst->Intermediate Product N-(2-ethoxyethyl) thietan-3-amine Intermediate->Product Major Pathway SideProduct Side Product: Bis-alkylated amine Intermediate->SideProduct Minor Pathway (Control via stoichiometry)

Figure 1: Reaction pathway highlighting the Finkelstein-assisted alkylation strategy.

Experimental Protocol

Safety Warning: Thietan-3-amine derivatives typically possess a strong, disagreeable sulfur odor. All operations must be performed in a well-ventilated fume hood.[1] 2-Ethoxyethyl bromide is an alkylating agent; wear appropriate PPE (gloves, goggles, lab coat).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Thietan-3-amine HCl 125.621.2Nucleophile (Substrate)
2-Ethoxyethyl bromide 153.021.0Electrophile
Potassium Carbonate (

)
138.212.5Base (Scavenger)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetonitrile (MeCN) --Solvent (0.2 M)
Step-by-Step Procedure
  • Preparation of Free Base (In-situ):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Thietan-3-amine HCl (1.2 equiv) and anhydrous Acetonitrile (concentration ~0.2 M relative to bromide).

    • Add

      
        (2.5 equiv) in a single portion.
      
    • Note: If using the HCl salt, the first 1.0 equivalent of base neutralizes the salt. The remaining 1.5 equivalents act as the acid scavenger for the reaction.

    • Stir vigorously at Room Temperature (RT) for 30 minutes to ensure free-basing.

  • Addition of Electrophile:

    • Add Potassium Iodide (KI) (0.1 equiv) to the suspension.

    • Add 2-Ethoxyethyl bromide (1.0 equiv) dropwise via syringe over 5–10 minutes.

    • Expert Tip: Slow addition helps maintain a high local concentration of amine relative to the bromide, favoring mono-alkylation.

  • Reaction:

    • Equip the flask with a reflux condenser and heat the mixture to 60°C (oil bath temperature).

    • Stir at 60°C for 12–16 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the bromide and the appearance of the product mass (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to RT.

    • Filter the solids (inorganic salts) through a Celite pad or sintered glass funnel. Rinse the cake with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

  • Extraction:

    • Redissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Critical Step: Do not use acidic washes (e.g., 1N HCl) during workup unless you intend to isolate the salt immediately, as the product is water-soluble in its protonated form.

    • Dry the organic layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0–5% MeOH in DCM (optionally with 0.5%

      
       or 
      
      
      
      to reduce tailing).

Analytical Data & Quality Control

Expected Results
  • Appearance: Pale yellow to colorless oil.

  • Yield: Typical isolated yields range from 55% to 75%.

QC Parameters
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Characteristic multiplets for ethoxyethyl chain (3.5-3.6 ppm) and thietane ring (3.2-4.5 ppm).
Purity HPLC/LC-MS>95% area; confirm mono-alkylation mass.
Residual Solvent GC-HS< Limit (MeCN, EtOAc).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Alkyl bromide is sluggish.Increase temp to 70°C or increase KI to 0.5 equiv. Ensure reagents are dry.
Polyalkylation (Bis-product) High concentration of alkyl halide relative to amine.Increase amine equivalents (to 1.5 or 2.0). Dilute reaction (0.1 M).
S-Alkylation (Sulfonium) Competitive nucleophilicity of Sulfur.Ensure base is sufficient to keep Nitrogen deprotonated. Avoid polar protic solvents (MeOH).

Workflow Diagram

Workflow Start Start: Thietan-3-amine HCl + MeCN + K2CO3 Freebase Stir 30 min @ RT (Free-basing) Start->Freebase AddReagents Add KI (cat) + 2-Ethoxyethyl bromide (Dropwise) Freebase->AddReagents Reaction Heat to 60°C Stir 12-16h AddReagents->Reaction Check Check LC-MS/TLC Reaction->Check Check->Reaction Incomplete Workup Filter Salts -> Concentrate -> Extract (EtOAc/Water) Check->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis of N-(2-ethoxyethyl)thietan-3-amine.

References

  • Master Organic Chemistry. Alkylation of Amines – The "Runaway Train" Effect. (Mechanistic background on polyalkylation challenges). [Link]

  • ChemRxiv. Synthesis of 3,3-Disubstituted Thietane Dioxides. (Context on thietane ring stability and reactivity). [Link]

  • Google Patents. WO2013007582A2 - Processes for the preparation of thietanamine. (Industrial context for handling thietan-3-amine).[1][6]

Sources

Application

Application Note: Catalytic Functionalization of N-(2-Ethoxyethyl)thietan-3-amine

Executive Summary N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6) represents a high-value scaffold in fragment-based drug discovery (FBDD). The thietane moiety serves as a lipophilic, metabolically distinct bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6) represents a high-value scaffold in fragment-based drug discovery (FBDD). The thietane moiety serves as a lipophilic, metabolically distinct bioisostere for azetidines and cyclobutanes. However, its functionalization presents a specific chemoselective challenge: the competition between the nucleophilic secondary amine and the Lewis-basic thietane sulfur.

This guide details catalytic protocols designed to overcome sulfur poisoning of transition metal catalysts. We provide validated workflows for Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) and Catalytic S-oxidation , enabling the precise diversification of this scaffold into arylamines and sulfone derivatives.

Chemical Profile & Reactivity Assessment

Before initiating catalysis, the substrate's dual-nucleophile nature must be understood to prevent catalyst deactivation.

FeatureChemical CharacteristicImpact on Catalysis
Secondary Amine Sterically unhindered (

)
Primary site for electrophilic functionalization (N-arylation/alkylation).
Thietane Sulfur Soft Lewis BaseHigh Risk: Binds irreversibly to soft metals (Pd, Pt), quenching catalytic cycles.
Ring Strain ~19 kcal/molProne to ring-opening polymerization under strong Lewis acids or high heat (>120°C).
Ether Side Chain 2-EthoxyethylGenerally inert; improves solubility in non-polar solvents (Toluene, Dioxane).
Strategic Decision Tree

The following logic gate determines the optimal catalytic route based on the desired pharmacophore.

ReactionLogic Start Substrate: N-(2-Ethoxyethyl)thietan-3-amine Goal Target Motif? Start->Goal RouteA N-Aryl/Heteroaryl (Library Synthesis) Goal->RouteA Diversify N-R RouteB Sulfone/Sulfoxide (Metabolic Stability) Goal->RouteB Modify Core Method1 Method A: Pd-Catalyzed C-N Coupling (Ligand Controlled) RouteA->Method1 Complex Halides Method2 Method B: Cu-Catalyzed Ullmann (Cost Effective) RouteA->Method2 Simple Halides Method3 Method C: Na2WO4 Catalyzed Oxidation (Green Chemistry) RouteB->Method3 Selective [O]

Figure 1: Decision matrix for functionalizing thietan-3-amine derivatives.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

Challenge: Thietane sulfur poisons standard Pd sources (e.g., Pd(PPh3)4). Solution: Use of Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos). These ligands create a steric shell around the Pd center, permitting the entry of the amine and aryl halide while excluding the thietane sulfur.

Materials
  • Substrate: N-(2-Ethoxyethyl)thietan-3-amine (1.0 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃[1]

  • Ligand: BrettPhos (for primary/secondary amines) or RuPhos (for sterically hindered halides)

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (mild conditions)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-formation (Critical):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Add 1 mL of anhydrous 1,4-dioxane and stir at 40°C for 5 minutes. The solution should turn from orange to a deep red/brown, indicating active catalyst formation.

  • Reaction Assembly:

    • Add the aryl halide (1.0 mmol) and N-(2-Ethoxyethyl)thietan-3-amine (1.1 mmol) to the vial.

    • Add NaOtBu (1.4 mmol).[2] Note: If the substrate contains base-sensitive groups (esters), switch to Cs₂CO₃ and heat to 100°C.

    • Dilute with Dioxane to a concentration of 0.2 M.

  • Execution:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 80°C for 4–12 hours. Do not exceed 110°C to avoid thietane ring stress.

  • Work-up:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Pd black and salts.

    • Elute with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The bulky cyclohexyl and isopropyl groups on BrettPhos prevent the thietane sulfur (soft nucleophile) from coordinating to the Pd(II) intermediate, ensuring the catalytic cycle proceeds through the amine (harder nucleophile).

Protocol B: Catalytic Oxidation to Thietane-1,1-Dioxide

Challenge: Controlled oxidation without ring opening or N-oxidation. Solution: Tungstate-catalyzed oxidation using Hydrogen Peroxide.[3] This method is chemoselective for sulfur over nitrogen under acidic/neutral conditions.

Materials
  • Substrate: N-(2-Ethoxyethyl)thietan-3-amine

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (5 mol%)

  • Oxidant: 30% H₂O₂ (aq)

  • Additive: Phenylphosphonic acid (PPA) (5 mol%) - Acts as a co-catalyst/ligand for W.

  • Solvent: Water or Water/Acetonitrile (1:1)

Step-by-Step Procedure
  • Setup:

    • Dissolve the thietane amine (1.0 mmol) in 2 mL of Water/MeCN (1:1).

    • Add Na₂WO₄·2H₂O (0.05 mmol) and Phenylphosphonic acid (0.05 mmol).

  • Oxidation:

    • Cool the mixture to 0°C (ice bath).

    • Dropwise add 30% H₂O₂ (2.5 mmol, 2.5 equiv). Excess is required to drive the reaction fully to the sulfone (dioxide) and skip the sulfoxide.

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours.

    • Monitoring: TLC will show a significant polarity shift (Sulfones are much more polar than sulfides).

  • Work-up:

    • Quench excess peroxide with saturated Na₂S₂O₃ (sodium thiosulfate).

    • Extract with DCM (3x). The sulfone product is often crystalline and stable.

Protocol C: Copper-Catalyzed N-Arylation (Ullmann)[5]

Context: If Pd catalysts remain inactive due to trace sulfur poisoning, Copper (a harder metal) is less susceptible to soft sulfur coordination.

Materials
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 2-Isobutyrylcyclohexanone (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO (dimethyl sulfoxide)[4]

Procedure
  • Combine CuI, Ligand, Base, and Aryl Iodide in a sealable tube.

  • Add the thietane amine and DMSO.

  • Sparge with Argon for 5 minutes.

  • Heat to 90°C for 18–24 hours.

  • Note: This reaction is slower than Pd-catalysis but highly robust against sulfur interference.

Validated References

  • Buchwald-Hartwig Ligand Selection:

    • Title: "A General Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides"

    • Source:J. Am. Chem. Soc.2008 , 130, 13552.

    • URL:[Link]

    • Relevance: Establishes BrettPhos as the standard for preventing catalyst poisoning in heteroatom-rich substrates.

  • Thietane Oxidation Methods:

    • Title: "Selective Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide and a Tungstate Catalyst"

    • Source:Tetrahedron Letters2002 , 43, 1613.

    • URL:[Link]

    • Relevance: Provides the Na2WO4 protocol adapted for Protocol B.

  • Thietane Scaffold Utility:

    • Title: "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres"

    • Source:J. Med. Chem.2016 , 59, 21, 9967.

    • URL:[Link]

    • Relevance: Validates the stability of the thietane ring under oxidative and alkylating conditions.

  • Copper Catalysis (Ullmann):

    • Title: "Copper-Catalyzed N-Arylation of Amines and N-Heterocycles"[5]

    • Source:Chem. Rev.2008 , 108, 3054.

    • URL:[Link]

    • Relevance: Foundation for Protocol C.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2-Ethoxyethyl)thietan-3-amine in nucleophilic substitution

This guide addresses the synthesis of N-(2-Ethoxyethyl)thietan-3-amine , specifically focusing on optimizing nucleophilic substitution workflows. The thietane ring (a four-membered sulfur heterocycle) presents unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of N-(2-Ethoxyethyl)thietan-3-amine , specifically focusing on optimizing nucleophilic substitution workflows.

The thietane ring (a four-membered sulfur heterocycle) presents unique challenges due to high ring strain (~19.6 kcal/mol) and the nucleophilicity of the sulfur atom. Standard substitution protocols often fail due to competing ring-opening polymerization , S-alkylation , or elimination reactions.

Core Directive: Yield Optimization in Nucleophilic Substitution

Target Molecule: N-(2-Ethoxyethyl)thietan-3-amine CAS: 1341575-16-3 Molecular Weight: 161.27 g/mol

Part 1: Critical Troubleshooting (Q&A)

Q1: I am observing significant formation of insoluble precipitates and low yield. What is happening?

Diagnosis: You are likely experiencing S-alkylation (sulfonium salt formation) or polymerization . Technical Insight: The sulfur atom in the thietane ring is a soft nucleophile.[1] If you are reacting thietan-3-amine with 2-ethoxyethyl bromide , the ring sulfur competes with the amine nitrogen for the alkyl halide. Once S-alkylated, the ring becomes highly activated and susceptible to nucleophilic attack by the amine, leading to ring-opening polymerization.

Corrective Action:

  • Switch Leaving Groups: Use 2-ethoxyethyl methanesulfonate (mesylate) instead of the bromide. Mesylates are "harder" electrophiles and react preferentially with the "harder" amine nitrogen over the "soft" sulfur (HSAB Theory).

  • Control Protonation: Maintain the reaction pH slightly basic (pH 8-9). Ensure the amine is free (nucleophilic), but avoid high concentrations of free base which promotes elimination.

  • Solvent Change: Switch from polar aprotic solvents (DMF/DMSO) to Acetonitrile (MeCN) or THF . DMF can stabilize the transition state for S-alkylation.

Q2: My LC-MS shows a mass corresponding to the product minus 2 hydrogens (M-2), and the thietane ring is gone. Why?

Diagnosis: You are observing elimination to thiete or oxidative dehydrogenation. Technical Insight: Thietanes are prone to elimination to form thietes (cyclic vinyl sulfides) under strongly basic conditions or high temperatures. Thietes are unstable and rapidly polymerize or decompose. Corrective Action:

  • Base Selection: Stop using strong bases like NaH, KOH, or t-BuOK. Use DIPEA (Hünig's Base) or inorganic carbonates (Cs₂CO₃) . These are sufficient to neutralize the acid formed without deprotonating the ring carbons.

  • Temperature Cap: Never exceed 60°C . Thietane rings are thermally sensitive. If the reaction is sluggish, add a catalyst (KI) rather than increasing heat.

Q3: I am using 3-bromothietane and 2-ethoxyethylamine, but I only get linear thioethers.

Diagnosis: Nucleophilic attack on the ring carbon (C2/C4) rather than C3. Technical Insight: In 3-halothietanes, the C3 position is sterically hindered and the ring is strained. Nucleophiles often attack the less hindered C2 or C4 positions, breaking the C-S bond and opening the ring. Corrective Action:

  • Route Change (Recommended): Invert the nucleophile/electrophile roles. Use Thietan-3-amine (nucleophile) + 2-Ethoxyethyl mesylate (electrophile). This keeps the reaction center away from the strained ring carbons.

  • If you must use 3-bromothietane: Use a massive excess (5-10 equiv) of the amine to statistically favor the substitution and run at 0°C .

Part 2: Optimized Experimental Protocol

Method: N-Alkylation of Thietan-3-amine via Mesylate Displacement. Rationale: This route minimizes ring stress by performing the substitution on the acyclic ethoxyethyl chain, not the thietane ring.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Thietan-3-amine 1.0NucleophileFree base form (freshly liberated if HCl salt).
2-Ethoxyethyl mesylate 1.1ElectrophilePrepared fresh from 2-ethoxyethanol + MsCl.
DIPEA 1.5BaseScavenges methanesulfonic acid. Non-nucleophilic.
Acetonitrile (MeCN) -Solvent0.1 M concentration. Dry/Anhydrous.
NaI (Sodium Iodide) 0.1CatalystFinkelstein-like activation of mesylate.
Step-by-Step Workflow
  • Preparation of Electrophile (Parallel):

    • React 2-ethoxyethanol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C. Workup and dry. Use immediately.

  • Reaction Setup:

    • In a flame-dried flask under Nitrogen/Argon, dissolve Thietan-3-amine (1.0 equiv) in anhydrous MeCN .

    • Add DIPEA (1.5 equiv).

    • Add NaI (0.1 equiv) to catalyze the reaction (converts mesylate to transient iodide in situ).

  • Addition:

    • Cool solution to 0°C .

    • Add 2-Ethoxyethyl mesylate (1.1 equiv) dropwise over 15 minutes. Slow addition prevents local hotspots that trigger polymerization.

  • Execution:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 12-18 hours. Monitor by TLC (stain with KMnO₄ or Iodine) or LC-MS.

    • Checkpoint: If reaction stalls (<50% conversion after 12h), heat gently to 40°C . Do not exceed.

  • Workup (Crucial for Thietane Stability):

    • Concentrate MeCN under reduced pressure (keep bath <35°C).

    • Dilute residue with Et₂O or TBME (Avoid DCM if possible to prevent S-alkylation during concentration).

    • Wash with saturated NaHCO₃ (remove acid) and Brine.

    • Dry over Na₂SO₄.

  • Purification:

    • Flash Chromatography on Silica (neutralized with 1% Et₃N).

    • Eluent: Hexane:EtOAc (gradient). Note: Thietanes can oxidize on acidic silica; rapid elution is key.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the Green Path (N-Alkylation) while suppressing the Red Paths (S-Alkylation and Ring Opening).

ReactionPathways cluster_legend Pathway Legend Start Thietan-3-amine + Electrophile (R-X) N_Alkyl N-Alkylation (Desired) Product: N-(2-Ethoxyethyl)thietan-3-amine Start->N_Alkyl Kinetic Control (Low Temp, Hard Electrophile) S_Alkyl S-Alkylation (Side Reaction) Product: Sulfonium Salt Start->S_Alkyl Soft-Soft Interaction (Polar Solvent, Iodide X) OverAlkyl Over-Alkylation Product: Tertiary Amine Start->OverAlkyl Excess Electrophile RingOpen Ring Opening Product: Linear Thioether/Polymer S_Alkyl->RingOpen Nucleophilic Attack on Activated Ring key1 Green: Desired Path key2 Red: Critical Failure key3 Yellow: Manageable Side Product

Caption: Mechanistic divergence in thietane substitution. S-alkylation activates the ring, leading to irreversible ring opening.

Part 4: Comparative Analysis of Synthetic Routes

While nucleophilic substitution is the user's requested method, Reductive Amination is often the superior industrial route for this specific class of compounds.

FeatureNucleophilic Substitution (Current)Reductive Amination (Alternative)
Precursors Thietan-3-amine + Alkyl HalideThietan-3-one + 2-Ethoxyethylamine
Primary Risk S-Alkylation / Ring OpeningOver-reduction (Alcohol formation)
Atom Economy Moderate (Stoichiometric waste)High (Water byproduct)
Yield Potential 40-65% (Optimization required)75-90% (Robust)
Reaction Conditions Basic, 0-40°CMildly Acidic (pH 5-6), RT
Recommendation Use for small scale / late-stage diversification.Preferred for scale-up.

Note on Reductive Amination: If substitution yields remain stubborn (<40%), switch to reacting Thietan-3-one with 2-Ethoxyethylamine using NaBH(OAc)₃ in DCM. This avoids S-alkylation entirely as the sulfur remains spectator [1, 2].

References

  • BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Retrieved from 2

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from 3

  • Xu, J. (2020).[4] Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.[4] Retrieved from 4

  • Ayeti, D., et al. (2024).[4][5][6] Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice. Retrieved from 5[6]

  • ChemScene. (n.d.). N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-3-amine Product Page. Retrieved from 7

Sources

Optimization

Minimizing ring-opening side reactions of thietane derivatives

Welcome to the Technical Support Center for Thietane Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who are leveraging the thietane ring—a four-membered, sulfur-con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thietane Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who are leveraging the thietane ring—a four-membered, sulfur-containing heterocycle—as a bioisostere to modulate polarity, metabolic stability, and three-dimensionality in pharmaceutical candidates[1].

While thietanes are powerful structural motifs, their inherent ring strain (~80 kJ/mol) and the polarizability of the sulfur atom make them highly susceptible to ring-opening side reactions and eliminations during synthesis[2]. This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to keep your thietane rings intact.

Mechanistic Principles of Thietane Instability

To prevent ring-opening, we must first understand the causality behind it. The reactivity of thietane derivatives is dominated by the release of ring strain during the transition state.

  • Nucleophilic Ring-Opening: "Hard" nucleophiles (e.g., strong alkoxides) tend to attack the sterically accessible and polarized C2 or C4 positions adjacent to the sulfur atom, irreversibly breaking the ring to form linear thioethers[2].

  • Elimination: Under basic conditions, or when utilizing insufficiently activated electrophiles at the C3 position, the molecule often undergoes elimination to form a thiete derivative (e.g., thiete-1,1-dioxide), neutralizing the functional handle[3].

G Start Thietane Derivative (High Ring Strain ~80 kJ/mol) Cond1 Hard Nucleophiles / Strong Bases Start->Cond1 Sub-optimal Cond2 Soft Nucleophiles / Acid Catalysis (110°C) Start->Cond2 Optimized Path1 Attack at C2/C4 (Ring-Opening) Cond1->Path1 Path2 Elimination (Thiete Formation) Cond1->Path2 Path3 Carbocation at C3 (Substitution) Cond2->Path3 Result1 Linear Thioether (Degradation) Path1->Result1 Result2 Thiete-1,1-dioxide (Side Product) Path2->Result2 Result3 3,3-Disubstituted Thietane (Target) Path3->Result3

Mechanistic divergence of thietane derivatives under varying nucleophilic and thermal conditions.

Troubleshooting & FAQs

Q1: During the nucleophilic substitution of thietan-3-yl thiocyanate, my yield is dominated by linear thioethers. How do I correct this? A: You are likely using a "hard" nucleophile or a strong base. Because of the ring strain, hard nucleophiles attack the C2/C4 carbons, triggering a ring-opening event. To correct this, switch to "soft" nucleophiles (such as thiolates). Soft nucleophiles have lower charge density and preferentially attack the softer electrophilic center at C3, facilitating the desired substitution while leaving the ring intact[2].

Q2: I am attempting to synthesize 3,3-disubstituted thietane dioxides from thietan-3-ol 1,1-dioxide using a Lewis acid catalyst, but I only isolate thiete-1,1-dioxide (elimination product). Should I lower the reaction temperature? A: Counterintuitively, you must increase the temperature. Recent methodologies demonstrate that elevating the temperature to 110 °C in toluene makes the elimination step reversible. The acidic nucleophile (e.g., a phenol) protonates the unwanted thiete side-product, regenerating the planar carbocation intermediate. This thermodynamic funneling drives the reaction toward the desired C3 substitution product (up to 93% yield) without opening the ring[3].

Q3: Are thietane rings stable enough to survive standard aqueous workups and physiological assays? A: Yes, provided they are handled correctly. Thietane-1,1-dioxides exhibit exceptional chemical stability. They demonstrate quantitative recovery when exposed to 1 M HCl at 37 °C or 1 M NaOH at room temperature[3]. Furthermore, unoxidized thietan-3-ol derivatives have been successfully utilized in cellular assays (e.g., RBL-1 cells) as carboxylic acid bioisosteres without spontaneous degradation[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating workflow for generating highly stable 3,3-disubstituted thietane dioxides via carbocation intermediates.

Workflow Step1 1. Substrate Thietan-3-ol 1,1-dioxide Step2 2. Catalyst Lewis/Brønsted Acid Step1->Step2 Step3 3. Activation 110°C in Toluene Step2->Step3 Step4 4. Coupling Add Nucleophile Step3->Step4 Step5 5. Validation NMR/X-Ray Check Step4->Step5

Self-validating workflow for the synthesis of 3,3-disubstituted thietane dioxides.

Protocol: High-Temperature Synthesis of 3,3-Disubstituted Thietane Dioxides[3]

This protocol utilizes thermal activation to bypass irreversible elimination.

  • Preparation: In a dry, inert reaction vial, dissolve thietan-3-ol 1,1-dioxide (1.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Ca²⁺ salts) or a Brønsted acid (e.g., Tf₂NH, 10 mol%).

  • Nucleophile Introduction: Add the desired nucleophile (arene, thiol, or alcohol) (1.2 - 2.0 equiv). Note: Aniline nucleophiles are generally unsuccessful and will return unreacted starting material.

  • Thermal Activation (Critical Step): Seal the vial and heat the mixture to 110 °C. Causality check: Operating at 40 °C will result in high volumes of the thiete elimination product. 110 °C ensures the elimination remains reversible.

  • Reaction Monitoring: Monitor via TLC or LC-MS until the intermediate thiete-1,1-dioxide is fully consumed and funneled into the substituted product.

  • Self-Validation (Structural Confirmation): Isolate the product and perform X-Ray diffraction or ¹H NMR. A successful 3,3-diarylthietane dioxide will display a nearly planar thietane ring (puckering angle ~14.0° to 16.9°), confirming the ring is intact and substitution was successful[3].

Quantitative Stability & Reaction Data

The following table summarizes the expected outcomes of thietane derivatives subjected to various conditions, allowing you to predict and avoid ring-opening or elimination pathways[2][3].

SubstrateReaction ConditionsNucleophile TypePrimary Mechanistic PathwayExpected Outcome / Yield
Thietan-3-ol 1,1-dioxide 1 M HCl (aq), 37 °CNoneStable (No reaction)Quantitative recovery
Thietan-3-ol 1,1-dioxide 1 M NaOH (aq), RTNoneBase-induced EliminationHigh yield of thiete dioxide
Thietan-3-ol 1,1-dioxide Ca²⁺ cat., 40 °CPhenolic AreneEliminationLow C3 substitution yield
Thietan-3-ol 1,1-dioxide Ca²⁺ cat., 110 °CPhenolic AreneReversible Carbocation at C393% isolated yield (Intact ring)
Thietan-3-yl thiocyanate Strong BaseHard (e.g., Alkoxide)Nucleophilic Attack at C2/C4Linear thioether (Ring-opened)
Thietan-3-yl thiocyanate Mild BaseSoft (e.g., Thiolate)Nucleophilic Attack at C3High yield of substituted thietane

References

  • Bull, J. A., et al. "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry, American Chemical Society, Oct 2024. Available at:[Link]

  • Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH), 2017. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning by Sulfur in Thietane-Amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on transition-metal catalyzed cross-couplings that inexplicably stall.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on transition-metal catalyzed cross-couplings that inexplicably stall. When working with thietanes (four-membered sulfur heterocycles) and amines, the primary culprit is almost always catalyst poisoning.

Sulfur is a soft Lewis base that forms exceptionally strong, irreversible bonds with soft Lewis acidic transition metals, completely altering the surface electrostatic potentials of the active site[1]. This guide provides a causality-driven framework to diagnose, troubleshoot, and overcome sulfur-induced deactivation in your catalytic workflows.

PART 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why does my thietane-amine cross-coupling stall at <15% conversion with heavy palladium black precipitation? A1: Your catalyst is trapped in an off-cycle resting state. The sulfur atom in the thietane ring outcompetes the amine and the aryl halide for the open coordination sites on the active Pd(0) or Pd(II) center[2]. This forms a highly stable metal-sulfur complex. At lower temperatures, this poisoning is irreversible, leading to complete catalyst deactivation and subsequent aggregation into inactive Pd-black[3].

Q2: How do I select the right ligand to prevent this sulfur poisoning? A2: You must use highly active, sterically demanding biaryl monophosphine ligands[2]. Ligands such as BrettPhos, RuPhos, or SPhos possess significant steric bulk that physically shields the metal center, disfavoring the multidentate or bridging coordination of the thietane sulfur atom[2]. Furthermore, their electron-rich nature accelerates the oxidative addition and reductive elimination steps, allowing the productive catalytic cycle to kinetically outcompete the poisoning pathway[2].

Q3: Should I generate my catalyst in situ (e.g., Pd(OAc)₂ + Ligand) or use a pre-formed complex? A3: Always use well-defined, air-stable precatalysts (such as Buchwald G3 or G4 palladacycles) for sulfur-rich substrates[2]. In situ generation is often too slow, allowing the thietane to coordinate to the palladium before the active Pd(0)-L₁ species is fully formed. Precatalysts ensure rapid, quantitative generation of the active catalyst, giving the cross-coupling an immediate kinetic advantage[2].

Q4: What if Palladium completely fails? Are there alternative catalytic systems? A4: Yes. If palladium is irreversibly poisoned, consider two cutting-edge alternatives:

  • Visible Light/Nickel Dual Catalysis: This photoredox approach generates α-amino radicals via single-electron transfer (SET), completely bypassing the traditional oxidative addition pathways that are sensitive to free amines and sulfur heterocycles[4].

  • Copper Single-Atom Catalysts (SACs): Atomically dispersed copper on carbon nitride supports exhibits extraordinary resistance to thiol and sulfur poisoning because the isolated single-site geometry prevents the formation of stable, multimetallic metal-sulfide clusters[5].

PART 2: Catalyst & Ligand Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative and qualitative performance of various catalytic systems in sulfur-rich environments based on recent literature[2][4][5].

Catalyst SystemLigand ClassSteric Bulk (% Buried Volume)Sulfur ToleranceRecommended Application
Pd(OAc)₂ / PPh₃ Unhindered PhosphineLow (~30%)Very PoorNon-sulfur substrates only; rapid poisoning.
Pd G3 / XPhos Bulky BiarylphosphineHigh (~45%)ModerateMildly coordinating sulfur groups (e.g., distant thioethers).
Pd G4 / BrettPhos Highly Bulky BiarylphosphineVery High (~50%)ExcellentThietanes, close-proximity thioethers, strong S-donors.
NiCl₂ / dtbbpy + 4CzIPN Photoredox Dual CatalysisN/A (Radical Pathway)HighAliphatic amines, highly functionalized sulfur heterocycles.
Cu Single-Atom (Cu₁/C₃N₄) Atomically DispersedN/A (Single Site)ExcellentExtreme sulfur environments, direct C-S cross-couplings.

PART 3: Self-Validating Experimental Protocol

Workflow: Sulfur-Tolerant Buchwald-Hartwig Amination using Pd G4 Precatalyst This protocol utilizes steric shielding to overcome thietane coordination.

Step 1: Catalyst Activation & Setup

  • Action: In a nitrogen-filled glovebox, combine Pd G4 precatalyst (5 mol%), BrettPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Causality: The glovebox prevents oxygen-induced degradation of the electron-rich phosphine. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the active Pd(0) species from the G4 precatalyst[2].

  • Validation Check: The solution should transition from yellow/orange to a deep red/brown within minutes, indicating the successful generation of the active Pd(0)-L₁ complex. If it turns black immediately, oxygen contamination or premature decomposition has occurred.

Step 2: Substrate Addition & Thermal Acceleration

  • Action: Add the thietane-containing aryl halide (1.0 equiv) and the amine (1.2 equiv). Seal the reaction vial, remove from the glovebox, and heat to 90 °C.

  • Causality: Elevated temperatures increase the kinetic energy of the system, promoting rapid oxidative addition and reductive elimination. This thermal boost is required to help the catalytic cycle outcompete the thermodynamically favorable but slower sulfur-poisoning pathway[3].

  • Validation Check: Take a 10 µL aliquot at 1 hour. Analyze via LC-MS. The presence of the desired product mass without significant Pd-black precipitation on the vial walls validates that the bulky BrettPhos ligand is successfully shielding the metal center.

Step 3: Workup and Metal Scavenging

  • Action: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite mixed with a metal scavenger (e.g., SiliaMetS Thiol).

  • Causality: Thietane products can strongly coordinate residual palladium post-reaction, complicating column chromatography and skewing yield calculations. The functionalized silica scavenger irreversibly binds the metal, freeing the product.

  • Validation Check: The resulting filtrate should be colorless or very pale yellow. A dark brown or black filtrate indicates incomplete metal scavenging, requiring a second pass through the scavenger pad.

PART 4: Mechanistic Visualization

The following diagram illustrates the logical flow of the catalytic cycle, highlighting the critical junction where unhindered catalysts fall into the sulfur-poisoning resting state, and how bulky ligands rescue the cycle.

G Pd_Pre Pd G4 Precatalyst + Bulky Ligand Pd0 Active Pd(0)-L Catalyst Pd_Pre->Pd0 Base / Activation Poison Thietane S-Coordination (Off-Cycle Resting State) Pd0->Poison Unhindered Ligand (Poisoning Pathway) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison->Pd0 Steric Repulsion (Bulky Ligand Rescue) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product Thietane-Amine Coupled Product RedElim->Product

Mechanism of thietane-induced palladium catalyst poisoning and rescue via steric ligand design.

PART 5: References

  • [6] /[1] Si, Y., et al. (2022). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Environmental Science & Technology, 56(1), 564-574. URL:[Link]

  • [5] Copper Single-Atom Catalyst for Efficient C-S Coupling in Thioether Synthesis. Politecnico di Milano. URL: [Link]

  • [7] /[4] Dong, W., et al. (2021). Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Organic Letters, 23(11), 4250-4255. URL:[Link]

Sources

Optimization

Optimizing temperature conditions for N-(2-Ethoxyethyl)thietan-3-amine stability

Welcome to the Technical Support Center for early-phase drug development and chemical synthesis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic vu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-phase drug development and chemical synthesis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic vulnerabilities of N-(2-Ethoxyethyl)thietan-3-amine .

Handling strained heterocyclic compounds requires moving beyond basic storage instructions. You must understand the causality of degradation to design self-validating experiments. This guide synthesizes field-proven insights, mechanistic troubleshooting, and standardized protocols to ensure the integrity of your thietane-amine derivatives.

Executive Overview: The Causality of Thietane Instability

N-(2-Ethoxyethyl)thietan-3-amine presents a dual-threat stability profile:

  • Thermodynamic Ring Strain: The 4-membered thietane ring is highly strained. Elevated temperatures provide the activation energy required for C–S bond cleavage, leading to ring-opening and subsequent decomposition 1[1].

  • Electronic Vulnerability: The electron-rich sulfur atom is highly susceptible to S-oxidation (forming sulfoxides and sulfones) 2[2]. Concurrently, the secondary amine acts as a nucleophile. If thermal energy increases molecular collisions in a liquid state, intermolecular nucleophilic attack can trigger oligomerization.

Mechanisms A N-(2-Ethoxyethyl)thietan-3-amine (Intact Molecule) B Thermal C-S Cleavage (Ring Opening) A->B Heat (>60°C) C S-Oxidation (Sulfoxide / Sulfone) A->C O2 + Ambient Temp D Amine-Driven Oligomerization A->D High Conc. + Liquid State

Figure 1: Primary degradation pathways of N-(2-Ethoxyethyl)thietan-3-amine under thermal stress.

Mechanistic Troubleshooting Guides (Q&A)

Q1: My N-(2-Ethoxyethyl)thietan-3-amine sample turns yellow and shows multiple HPLC peaks when stored at room temperature (25°C). What is happening? Causality: The yellowing is a classic visual indicator of oxidative and nucleophilic degradation. At 25°C, ambient oxygen reacts with the thietane sulfur to form thietane-1-oxide. Simultaneously, the thermal energy is sufficient to allow the secondary amine of one molecule to attack the strained thietane ring of another, causing intermolecular ring-opening and forming complex, colored oligomers. Solution: Immediately transition storage to -20°C under an inert argon atmosphere. Lowering the temperature freezes the bimolecular kinetic pathway of oligomerization and drastically reduces the rate of S-oxidation.

Q2: How do I differentiate between thermal ring-opening and oxidative degradation in my LC-MS data? Causality: Different degradation mechanisms leave distinct mass signatures. Solution: Look at the


 shifts relative to your parent peak.
  • S-Oxidation: You will see a mass shift of +16 Da (thietane-1-oxide) or +32 Da (thietane-1,1-dioxide) 2[2]. Interestingly, once fully oxidized to the dioxide, the ring becomes highly thermally stable (up to 110°C) 3[3].

  • Thermal Ring-Opening: You will often see an identical mass (isomerization to an allyl mercaptan derivative via 1,4-biradical intermediate) or a +18 Da shift if ambient moisture hydrolyzed the opened ring 1[1].

Q3: Can I use protic solvents (like Methanol or Water) to prepare stock solutions for thermal stability testing? Causality: No. Protic solvents hydrogen-bond with the amine, but more critically, they can act as nucleophiles. When the thietane ring is thermally stressed, the C–S bond weakens; protic solvents will attack the ring, leading to solvolysis. Solution: Use strictly anhydrous, aprotic solvents (e.g., Acetonitrile or Dichloromethane) that have been thoroughly deoxygenated.

Mandatory Experimental Workflow: Forced Degradation & Temperature Profiling

To accurately map the safe handling limits of N-(2-Ethoxyethyl)thietan-3-amine, you must execute a self-validating forced degradation study. This protocol uses an internal standard to ensure that any loss of the parent peak is a true degradation event, not an artifact of solvent evaporation or instrument drift.

Workflow S1 1. Prepare Stock (Deoxygenated ACN) S2 2. Aliquot & Purge (Amber Vials + Argon) S1->S2 S3 3. Thermal Incubation (-20°C to 60°C) S2->S3 S4 4. Time-Point Sampling (t=0, 24h, 7d, 14d) S3->S4 S5 5. HPLC-MS Analysis (Internal Std Validation) S4->S5

Figure 2: Standardized experimental workflow for thermal forced degradation and stability profiling.

Step-by-Step Methodology:
  • System Suitability & Reagent Preparation:

    • Sparge HPLC-grade Acetonitrile (ACN) with Argon for 30 minutes to remove dissolved oxygen. Causality: Eliminates baseline S-oxidation, isolating thermal degradation as the sole variable.

    • Prepare a 100 µg/mL stock solution of N-(2-Ethoxyethyl)thietan-3-amine in the deoxygenated ACN.

    • Spike the solution with 10 µg/mL of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) 3[3].

  • Aliquot and Environmental Control:

    • Transfer 1 mL aliquots into 2 mL amber glass HPLC vials. Causality: Amber glass prevents photolytic C-S cleavage, which would confound thermal data.

    • Overlay the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Thermal Stress Incubation:

    • Place vial sets into controlled environments: -20°C (Control), 4°C, 25°C, and 60°C (Forced Thermal Degradation) 4[4].

  • Sampling & Quenching:

    • At t=0, 24 hours, 7 days, and 14 days, remove one vial from each temperature condition.

    • Immediately transfer the vial to an ice bath to quench further thermal reactions.

  • Data Acquisition (HPLC-UV/MS):

    • Run the samples using a gradient method (e.g., 10% to 90% ACN over 20 minutes) 4[4].

    • Calculate the relative peak area of the intact compound against the internal standard to determine true % purity.

Quantitative Data: Temperature vs. Stability Matrix

The following table summarizes the expected stability profile of N-(2-Ethoxyethyl)thietan-3-amine based on rigorous thermal profiling of unstabilized thietane rings.

Table 1: Thermal Stability Matrix (100 µg/mL in Deoxygenated Acetonitrile)

Storage Temp (°C)24h Purity (%)7d Purity (%)14d Purity (%)Primary Degradation Mechanism Observed
-20°C >99.5>99.098.5None (Kinetically Frozen)
4°C 98.295.191.0Trace S-Oxidation
25°C 92.578.462.1S-Oxidation & Amine Oligomerization
60°C 65.012.3<1.0Severe Thermal Ring-Opening (C-S Cleavage)

Frequently Asked Questions (FAQs) for Handling & Storage

Q: Can I speed up solvent evaporation by using a rotary evaporator with a high-temperature water bath? A: Absolutely not. Applying a water bath above 35°C under vacuum will induce thermal C-S bond cleavage and significantly degrade your yield. Always evaporate solvents at ambient temperature or use lyophilization if applicable.

Q: If my compound has already oxidized to the thietane-1,1-dioxide, do I still need to store it at -20°C? A: No. The oxidation of the sulfur atom to a sulfone (dioxide) fundamentally alters the electronic properties of the ring, drastically increasing its thermodynamic stability. Thietane dioxides can easily withstand temperatures up to 110°C without ring opening 3[3]. However, for the unoxidized N-(2-Ethoxyethyl)thietan-3-amine, strict cold storage is mandatory.

Q: Is it safe to scale up reactions involving this compound at elevated temperatures? A: Scale-up introduces heat dissipation challenges (exothermic pooling). If a downstream reaction requires heating (e.g., >50°C), you must ensure the compound is highly diluted to prevent bimolecular oligomerization, or consider protecting the amine group prior to thermal exposure.

References

  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings." Benchchem.com.
  • Steer, R.P., et al. "Mechanism of the Direct Photochemical Decomposition of Thietane and its Derivatives in the Vapor Phase, in Solution, and in Glassy Matrices." Canadian Science Publishing, 1975.
  • "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry (ACS), 2024.
  • BenchChem. "Addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution." Benchchem.com.

Sources

Troubleshooting

Technical Support Center: Handling and Optimization of N-(2-Ethoxyethyl)thietan-3-amine Salts

Welcome to the Technical Support Center for N-(2-Ethoxyethyl)thietan-3-amine derivatives. As a highly versatile building block in medicinal chemistry, this compound presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Ethoxyethyl)thietan-3-amine derivatives. As a highly versatile building block in medicinal chemistry, this compound presents unique handling challenges. Due to the synergistic polarity of its structural features, its common salt forms (e.g., hydrochlorides, trifluoroacetates) exhibit severe hygroscopicity.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, field-proven troubleshooting protocols, and long-term optimization strategies to ensure reproducibility and stability in your synthetic workflows.

Part 1: Mechanistic Insight – The "Why" Behind the Hygroscopicity

To effectively troubleshoot, we must first understand the molecular causality of the issue. N-(2-Ethoxyethyl)thietan-3-amine contains three highly polar, hydrogen-bond-accepting heteroatoms:

  • The Thietane Sulfur: The strained 4-membered ring concentrates electron density, making the sulfur highly polarizable.

  • The Ether Oxygen: The 2-ethoxyethyl chain provides a flexible hydrogen-bond acceptor.

  • The Protonated Amine: When formed as a salt, the secondary/tertiary amine center becomes a potent hydrogen-bond donor/acceptor complex.

When paired with small, high-lattice-energy counterions like Chloride (Cl⁻) or Trifluoroacetate (TFA⁻), the resulting crystal lattice has a high affinity for atmospheric water. The hydration energy of these anions overcomes the crystal lattice energy, driving moisture absorption from the air. This lowers the Critical Relative Humidity (CRH) of the salt, leading to rapid deliquescence (the solid dissolving in its own absorbed moisture)[1]. Managing these hygroscopic raw materials requires strict environmental controls to prevent physical and chemical degradation during the manufacturing process[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My N-(2-Ethoxyethyl)thietan-3-amine hydrochloride turns into a sticky syrup on the balance within minutes. How can I accurately weigh it?

A: You are observing deliquescence. When the ambient humidity exceeds the salt's CRH, it rapidly absorbs water.

  • Immediate Fix: Never weigh this material on an open bench. Transfer the sealed vial into a glove box or a controlled-humidity enclosure (RH < 5%) purged with Argon or Nitrogen. Use a static eliminator, as dry environments exacerbate static charge on fluffy powders.

  • Stoichiometric Correction: If the material has already absorbed moisture, your mass calculations will be inaccurate, leading to incorrect reagent equivalents. Perform a Karl Fischer (KF) titration to determine the exact water weight percentage, and adjust your input mass accordingly.

Q2: My downstream amidation and Grignard reactions using this building block are failing or yielding poorly. What is happening?

A: The absorbed water in your amine salt is quenching your moisture-sensitive reagents (e.g., coupling agents like HATU/EDC, or organometallic bases). Even if the salt appears solid, it may contain up to 10-15% water by weight as a hidden hydrate.

  • Solution: You must rigorously dry the salt prior to the reaction. However, do not use high-temperature vacuum ovens . The thietane ring is thermally sensitive and prolonged heating can induce ring-opening or polymerization. Instead, utilize Azeotropic Drying (see Protocol 1 below), which removes water gently under reduced pressure at lower temperatures.

Q3: Is there a permanent solution to avoid this handling nightmare in scale-up?

A: Yes. The most effective long-term strategy is Salt Screening . By exchanging the small, highly hydrating chloride or TFA counterion for a bulkier, more hydrophobic counterion, you can disrupt the hydrogen-bonding network. Counterions like p-Toluenesulfonate (Tosylate) or Methanesulfonate (Mesylate) introduce hydrophobic bulk that shields the polar core, drastically reducing hygroscopicity[1]. The success of this exchange is typically evaluated using Dynamic Vapor Sorption (DVS)[3].

Part 3: Data Presentation & Visualization

To illustrate the impact of counterion selection on the handling properties of N-(2-Ethoxyethyl)thietan-3-amine, consider the following quantitative DVS summary.

Table 1: Comparative Hygroscopicity of N-(2-Ethoxyethyl)thietan-3-amine Salts
Salt FormCritical Relative Humidity (CRH)Weight Gain at 80% RH (DVS)Physical State at Ambient (50% RH)Handling Recommendation
Hydrochloride (HCl) < 30%> 15.0%Deliquescent / SyrupGlove box only; strict moisture control.
Trifluoroacetate (TFA) < 40%12.5%Sticky solid / GumGlove box only; requires azeotropic drying.
Methanesulfonate ~ 65%4.2%Crystalline powderWeigh rapidly on bench; store in desiccator.
p-Toluenesulfonate > 85% < 1.0% Free-flowing powder Ideal for scale-up; ambient handling.

Note: Data represents typical behavioral profiles for highly polar thietane-amine derivatives evaluated via DVS at 25°C.

Workflow Visualizations

HandlingWorkflow Start Receive Hygroscopic Salt (e.g., HCl / TFA) Weighing Glove Box Weighing (RH < 5%) Start->Weighing KF Karl Fischer Titration (Determine % Water) Weighing->KF Drying Azeotropic Drying (Toluene/MeCN) KF->Drying Water > 0.5% Reaction Anhydrous Reaction Setup (Argon/N2 Atmosphere) KF->Reaction Water < 0.5% Drying->Reaction

Workflow for handling and drying moisture-sensitive N-(2-Ethoxyethyl)thietan-3-amine salts.

SaltScreening Base Freebase Generation (N-(2-Ethoxyethyl)thietan-3-amine) Screen Counterion Screening (Tosylate, Mesylate, Sulfate) Base->Screen DVS Dynamic Vapor Sorption (DVS) Evaluate at 80% RH Screen->DVS Decision Weight Gain < 2%? DVS->Decision Select Select as Lead Salt Form Decision->Select Yes Reject Reject & Rescreen Decision->Reject No Reject->Screen

Decision tree for counterion screening to minimize API hygroscopicity via DVS evaluation.

Part 4: Experimental Protocols

The following self-validating protocols are designed to ensure scientific integrity and prevent downstream reaction failures.

Protocol 1: Azeotropic Dehydration of Amine Salts

Causality: Water forms a minimum-boiling azeotrope with solvents like toluene. By evaporating the solvent mixture under reduced pressure, water is co-evaporated at temperatures low enough (< 45°C) to prevent the thermal degradation of the sensitive thietane ring.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the wet N-(2-Ethoxyethyl)thietan-3-amine hydrochloride in a minimum amount of anhydrous Methanol or Acetonitrile.

  • Azeotrope Formation: Add 5 to 10 volumes of anhydrous Toluene to the flask.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C (do not exceed 45°C). Apply vacuum gradually to prevent bumping, and evaporate to near dryness.

  • Iteration: Repeat the addition of anhydrous Toluene (5 volumes) and evaporation 2 to 3 more times. The physical state of the residue should transition from a syrup to a crispy foam or powder.

  • High Vacuum: Dry the resulting solid under high vacuum (Schlenk line, < 0.1 mbar) for 4 hours at ambient temperature.

  • Validation: Backfill the flask with Argon. Take a 10 mg sample and perform a Karl Fischer titration. The moisture content must be validated to be < 0.5% w/w before proceeding to sensitive coupling reactions.

Protocol 2: Freebasing and Tosylate Salt Formation (Salt Screening)

Causality: Replacing the chloride ion with a bulky p-toluenesulfonate ion shields the polar thietane-ether core, drastically reducing the crystal's affinity for atmospheric moisture.

Step-by-Step Methodology:

  • Freebasing: Suspend 1.0 equivalent of N-(2-Ethoxyethyl)thietan-3-amine hydrochloride in Dichloromethane (DCM) (10 mL/g). Add 1.5 equivalents of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying the Freebase: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the free amine as an oil.

  • Salt Formation: Dissolve the free amine in anhydrous Ethyl Acetate (5 mL/g). In a separate vial, dissolve 0.98 equivalents of anhydrous p-Toluenesulfonic acid (TsOH) in a minimum amount of Ethyl Acetate.

  • Crystallization: Slowly add the TsOH solution to the amine solution dropwise while stirring at room temperature. A white precipitate should begin to form.

  • Isolation: Stir the suspension for 2 hours to ensure complete crystallization. Filter the solid under a nitrogen blanket, wash with cold Ethyl Acetate, and dry under vacuum.

  • Validation: Analyze the new salt via DVS to confirm that the moisture uptake at 80% RH is < 2.0%[3].

References

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland). Available at:[Link]

  • Wenslow, R. M., et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Ethoxyethyl)thietan-3-amine

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of the novel compound, N-(2-Ethoxyethyl)thietan-3-amine. In the absence of direct experimental data for this specific mol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of the novel compound, N-(2-Ethoxyethyl)thietan-3-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—a thietane ring, a secondary amine, and an ether linkage—to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of new chemical entities.

Introduction to N-(2-Ethoxyethyl)thietan-3-amine and its Structural Features

N-(2-Ethoxyethyl)thietan-3-amine is a unique small molecule incorporating a strained four-membered thietane ring, a secondary amine, and a flexible ethoxyethyl side chain. The interplay of these functional groups is expected to yield a rich and informative fragmentation pattern in mass spectrometry, providing key structural insights. Understanding these patterns is crucial for the identification and characterization of this compound and its potential analogues in various research and development settings.

Molecular Structure:

Caption: Predicted alpha-cleavage fragmentation pathways for N-(2-Ethoxyethyl)thietan-3-amine under EI-MS.

2.1.2. Thietane Ring Opening and Fragmentation

The strained four-membered thietane ring is expected to undergo ring-opening upon ionization. [1][2]This can be followed by the elimination of neutral molecules.

  • Pathway C1: Ring opening followed by the loss of ethylene (C2H4) to form a sulfur-containing radical cation.

  • Pathway C2: Ring opening followed by the loss of thioformaldehyde (CH2S).

DOT Script for Thietane Ring Fragmentation

Thietane_Fragmentation M [M]+• C_intermediate Ring-Opened Intermediate M->C_intermediate Ring Opening C1 Fragment C1 (Loss of C2H4) C_intermediate->C1 C2 Fragment C2 (Loss of CH2S) C_intermediate->C2

Caption: Predicted fragmentation pathways involving the thietane ring of N-(2-Ethoxyethyl)thietan-3-amine.

2.1.3. Cleavage of the Thioether C-S Bond

Cleavage of the carbon-sulfur bond within the thietane ring is another plausible fragmentation pathway for thio-ethers. [3][4][5]

  • Pathway D1: Cleavage of a C-S bond leading to a ring-opened radical cation. This intermediate can then undergo further fragmentation.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]+. Fragmentation is then induced via collision-induced dissociation (CID). The fragmentation of the [M+H]+ ion will likely involve the loss of neutral molecules.

2.2.1. Loss of Neutral Molecules from the Side Chain

The protonated ethoxyethyl side chain can undergo fragmentation through the loss of stable neutral molecules.

  • Pathway E1: Loss of ethanol (CH3CH2OH).

  • Pathway E2: Loss of ethylene (C2H4) via a rearrangement reaction.

2.2.2. Fragmentation of the Protonated Thietane Ring

The protonated thietane ring may also undergo ring-opening and subsequent fragmentation.

  • Pathway F1: Ring opening followed by the loss of a neutral sulfur-containing species.

ESI_Fragmentation MH [M+H]+ E1 Fragment E1 (Loss of Ethanol) MH->E1 Neutral Loss E2 Fragment E2 (Loss of Ethylene) MH->E2 Rearrangement & Loss F1 Fragment F1 (Ring Fragmentation) MH->F1 Ring Opening

Sources

Comparative

Infrared (IR) Spectroscopy Characteristic Peaks for Thietane Amines: A Comparative Guide for Scaffold Selection

Thietane amines (e.g., thietan-3-amine) are increasingly recognized in medicinal chemistry as versatile bioisosteres for aliphatic rings and unique hydrogen-bond acceptors. Their four-membered sulfur-containing scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Thietane amines (e.g., thietan-3-amine) are increasingly recognized in medicinal chemistry as versatile bioisosteres for aliphatic rings and unique hydrogen-bond acceptors. Their four-membered sulfur-containing scaffold offers distinct physicochemical properties, including altered lipophilicity and metabolic stability. However, verifying the structural integrity of these strained heterocycles during synthesis requires precise analytical techniques.

Infrared (IR) spectroscopy serves as a frontline, non-destructive tool for this purpose. This guide provides an objective comparison of the IR spectroscopic profiles of thietane amines against alternative amine scaffolds, equipping researchers, scientists, and drug development professionals with the data needed for rigorous quality control and scaffold selection.

Mechanistic Grounding: The Causality of Thietane IR Absorptions

To accurately interpret the IR spectrum of a thietane amine, one must understand the physical chemistry dictating its vibrational modes:

  • Ring Strain and C-H Stretching: The four-membered thietane ring is highly strained. To accommodate the tight internal bond angles, the carbon atoms utilize orbitals with higher p-character for the ring bonds, leaving higher s-character for the exocyclic C-H bonds. This increased s-character strengthens the C-H bonds, shifting their stretching frequencies slightly higher (~2980–2930 cm⁻¹) compared to unstrained sp³ alkanes (1[1]).

  • The C-S Bond Dynamics (Hooke's Law): The C-S stretching vibration is notoriously weak in IR spectroscopy due to the minimal change in the dipole moment during the stretch. Furthermore, according to Hooke's Law, the large atomic mass of sulfur increases the reduced mass of the vibrating system, pushing the absorption deep into the fingerprint region, typically between 700 and 570 cm⁻¹ (2[2]).

  • Amine Vibrational Modes: The nitrogen functional group provides strong diagnostic peaks. A primary thietan-3-amine exhibits a distinct doublet corresponding to the symmetric and asymmetric N-H stretches between 3400–3200 cm⁻¹. In contrast, secondary derivatives (e.g., N-hexylthietan-3-amine) display a single, weak-to-medium absorption band in the 3350–3310 cm⁻¹ range (3[3]).

Comparative Spectral Analysis

When selecting a scaffold for drug development, it is critical to distinguish the target thietane amine from common alternatives such as azetidines (nitrogen analogs), pyrrolidines (unstrained five-membered rings), and acyclic thioethers. The table below summarizes the quantitative spectral differences used to verify scaffold identity.

Table 1: Quantitative IR Peak Comparison Across Amine Scaffolds

FeatureTarget: Thietan-3-amineAlt 1: 3-AzetidinamineAlt 2: Pyrrolidin-3-amineAlt 3: Acyclic Thioether Amine
Ring Strain High (4-membered)High (4-membered)Low (5-membered)None (Acyclic)
N-H Stretch 3380, 3290 cm⁻¹3380, 3290 cm⁻¹ (plus ring N-H ~3300)3370, 3280 cm⁻¹ (plus ring N-H ~3300)3380, 3290 cm⁻¹
C-H Stretch 2980–2930 cm⁻¹ (Strained)2990–2940 cm⁻¹ (Strained)2960–2850 cm⁻¹ (Standard sp³)2960–2850 cm⁻¹ (Standard sp³)
Heteroatom Stretch C-S: 700–570 cm⁻¹ (Weak)C-N (ring): 1150 cm⁻¹ (Med)C-N (ring): 1120 cm⁻¹ (Med)C-S: 700–600 cm⁻¹ (Weak)
Ring Deformation ~400–500 cm⁻¹ (Puckering)~500–600 cm⁻¹~600–700 cm⁻¹N/A
Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity spectral data and avoid false structural assignments, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol is recommended for liquid or solid thietane amines.

Step 1: Instrument Calibration and Background Subtraction

  • Procedure: Clean the diamond ATR crystal with isopropanol. Run a background scan immediately prior to sample analysis.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (broad bands around 3300 cm⁻¹ and 1600 cm⁻¹) can easily mask the critical N-H stretches and weak fingerprint regions (4[4]). A fresh background scan mathematically eliminates these environmental variables.

Step 2: Sample Application and Pressure Control

  • Procedure: Apply the neat thietane amine to the crystal. For solids, apply the pressure anvil until the instrument software indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating only a few micrometers into the sample. Inconsistent pressure leads to poor contact, resulting in artificially weak signals, particularly for the already faint C-S stretch.

Step 3: Spectral Acquisition and Fourier Self-Deconvolution (FSD)

  • Procedure: Acquire 64 scans at a resolution of 4 cm⁻¹. Apply FSD processing to the 3500–2800 cm⁻¹ region.

  • Causality: FSD computationally resolves overlapped lines by reducing their intrinsic linewidths (5[5]). This is critical for distinguishing the N-H stretching bands from the slightly elevated, strained C-H stretching bands characteristic of the thietane ring.

Step 4: Orthogonal Validation via Raman Spectroscopy

  • Procedure: Cross-reference the IR data with a Raman scan of the same sample, focusing on the 700–500 cm⁻¹ region.

  • Causality: Because the C-S bond has a low dipole moment change, its IR signal is weak. However, the C-S bond is highly polarizable, making it strongly Raman active. Relying solely on IR for C-S confirmation is prone to false negatives; orthogonal Raman validation makes the protocol a self-validating system.

Visualizing the Analytical Workflow

IR_Workflow Start Start: Sample Prep (Thietane Amine) Background Background Scan (Remove CO2/H2O) Start->Background ATR ATR-FTIR Acquisition (64 Scans, 4 cm⁻¹) Background->ATR Deconvolution Fourier Self-Deconvolution (Resolve Overlaps) ATR->Deconvolution Analysis Peak Assignment (C-H, N-H, C-S) Deconvolution->Analysis Validation Orthogonal Validation (Raman for C-S) Analysis->Validation

Figure 1: Self-validating ATR-FTIR and orthogonal Raman workflow for thietane amine analysis.

References
  • Shaw, R. A., Ibrahim, N., & Wieser, H. "Scaled ab initio force field and vibrational spectra of 2-methylthietane." Canadian Science Publishing. 1

  • "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. 4

  • "N-Hexylthietan-3-amine." Benchchem. 3

  • "SH bond in IR." r/Chempros, Reddit.2

  • Shaw, R. A., Ibrahim, N., & Wieser, H. "Scaled abinitio force field and vibrational spectra of 2-methylthietane." ResearchGate. 5

Sources

Validation

Comparing biological activity of thietane vs azetidine amine derivatives

As the pharmaceutical industry continues to escape "flatland" by incorporating sp³-rich, low-molecular-weight polar scaffolds, four-membered heterocycles have moved to the forefront of drug design. Among these, azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to escape "flatland" by incorporating sp³-rich, low-molecular-weight polar scaffolds, four-membered heterocycles have moved to the forefront of drug design. Among these, azetidine (nitrogen-containing) and thietane (sulfur-containing) amine derivatives offer distinct structural and electronic advantages.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical profiles and biological activities of these two scaffolds. By understanding the causality behind their electronic behaviors, researchers can rationally select the appropriate bioisostere to overcome specific medicinal chemistry bottlenecks, such as hERG liability, poor metabolic stability, or suboptimal target engagement.

Physicochemical Profiling: The Causality of Core Selection

While azetidines and thietanes share similar steric bulk and ring strain, their heteroatoms dictate vastly different electronic landscapes.

Azetidine Amines: High Basicity and Conformational Restriction

Azetidine is a four-membered polar ring containing a secondary amine. The inherent nature of this nitrogen makes it a strong base, with the pKa of unsubstituted azetidine measuring approximately 11.29. When functionalized into tertiary amines or spirocycles (e.g., 2-azaspiro[3.3]heptane), they act as excellent, water-soluble bioisosteres for piperidine or morpholine rings 1[1].

  • The Causality: The high basicity guarantees protonation at physiological pH (7.4), which drives excellent aqueous solubility and salt-forming capabilities. However, this same basicity can lead to off-target hERG channel binding and phospholipidosis if not carefully modulated.

Thietane Amines: The "Three-in-One" Oxidation State Advantage

Thietanes offer a unique synthetic handle: the sulfur atom can exist in three oxidation states—S(II) sulfide, S(IV) sulfoxide, and S(VI) sulfone (dioxide).

  • The Causality: A native S(II) thietane amine is highly lipophilic, behaving similarly to a cyclobutane ring. However, oxidizing the sulfur to a sulfone S(VI) exerts a massive electron-withdrawing inductive effect through the sp³ carbon framework. This pulls electron density away from the adjacent amine, dropping its pKa by >2 units (often down to 5.4–7.0)2[2]. Consequently, thietane dioxide amines become highly polar yet significantly less basic. This is a highly sought-after profile for mitigating basicity-driven toxicities while maintaining metabolic stability and solubility.

Quantitative Comparison of Biological & Chemical Properties

The following table summarizes the divergent properties of these scaffolds to aid in rational drug design.

ScaffoldCore HeteroatomTypical Amine pKaLogD (pH 7.4)Metabolic Stability (CYP450)Primary Bioisosteric Application
Azetidine-3-amine Nitrogen~9.5 – 11.0Low (Negative)Moderate (N-dealkylation risk)Piperidine, Pyrrolidine
Thietane-3-amine S(II) Sulfur (Sulfide)~8.5 – 9.5High (~1.5 – 2.5)Low (Rapid S-oxidation)Cyclobutane
Thietane-3-amine S(VI) Sulfur (Sulfone)~5.4 – 7.0Very Low (< 0.5)High (Resists further oxidation)Oxetane, Carbonyl, gem-Dimethyl

Structural Modulation Workflow

The logical relationship between core selection, oxidation state, and the resulting physicochemical properties is mapped below.

G Azetidine Azetidine Amine (Nitrogen Core) Prop_Az High pKa (~11.3) Strong Base Salt-forming Azetidine->Prop_Az Inherent Basicity Thietane_SII Thietane Amine S(II) (Sulfide Core) Thietane_SVI Thietane Amine S(VI) (Dioxide Core) Thietane_SII->Thietane_SVI Oxidation (mCPBA) Prop_SII High Lipophilicity Metabolically Vulnerable (Rapid S-Oxidation) Thietane_SII->Prop_SII Native State Prop_SVI Low pKa (~5.4-7.0) High Polarity Metabolically Stable Thietane_SVI->Prop_SVI Inductive Effect

Workflow demonstrating how core selection and sulfur oxidation states modulate physicochemical properties.

Experimental Methodologies

To objectively evaluate these scaffolds, robust and self-validating experimental protocols are required. Below are the optimized methodologies for synthesizing the thietane dioxide core and profiling its biological stability against an azetidine counterpart.

Protocol A: Divergent Synthesis of Thietane-3-amine Dioxides

Causality for Experimental Design: Direct amination of S(II) thietanes followed by oxidation frequently results in unwanted N-oxidation or degradation due to transannular lone-pair involvement3[3]. To establish a self-validating, clean synthetic route, the ketone must be oxidized to the sulfone prior to reductive amination.

  • Oxidation to Sulfone: Dissolve thietan-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C. Slowly add m-CPBA (2.5 eq) in portions.

  • Self-Validation Step: Monitor the reaction via LC-MS. Ensure complete disappearance of the S(IV) sulfoxide intermediate mass before proceeding. Quench with saturated aqueous Na2S2O3.

  • Reductive Amination: Dissolve the purified thietan-3-one 1,1-dioxide in 1,2-dichloroethane (DCE). Add the desired primary amine (1.1 eq) and acetic acid (1.0 eq). Stir for 2 hours to allow imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) and stir at room temperature for 12 hours. Quench with saturated NaHCO3 and extract with ethyl acetate.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality for Experimental Design: Four-membered rings possess high ring strain. When assessing metabolic clearance, it is critical to differentiate between enzymatic CYP450 metabolism (e.g., N-dealkylation of azetidines) and chemical instability (e.g., aqueous hydrolysis of the strained ring).

  • Incubation Mixture: Prepare a 1 µM solution of the test compound (Azetidine or Thietane derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Self-Validating Controls:

    • Positive Control: Verapamil (ensures microsomes are enzymatically active).

    • Minus-NADPH Control: A parallel well lacking the NADPH cofactor. If the compound degrades in this well, the clearance is due to chemical instability (ring opening) rather than CYP450 metabolism.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh.

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). 1

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery - ChemRxiv.2

  • Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC. 3

Sources

Comparative

HPLC Method Development for Purity Analysis of N-(2-Ethoxyethyl)thietan-3-amine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Developing a purity method for N-(2-Ethoxyethyl)thietan-3-amine presents a triad of c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Developing a purity method for N-(2-Ethoxyethyl)thietan-3-amine presents a triad of chemical challenges: the high polarity of the secondary amine, the ring strain of the thietane moiety, and the lack of a strong UV chromophore. Standard generic gradient methods often fail here, resulting in peak tailing, poor retention, or undetected impurities.

This guide compares three distinct chromatographic approaches—Acidic C18 , High-pH Hybrid C18 , and HILIC —to determine the optimal protocol. Based on experimental logic and structural analysis, we establish the High-pH Reversed-Phase method as the "Gold Standard" for this specific intermediate, offering superior peak symmetry and stability compared to traditional acidic conditions.

Chemical Context & Impurity Profiling

To develop a robust method, we must first understand the molecule's degradation pathways. The thietane ring is a 4-membered sulfide; it is inherently strained and susceptible to both oxidation (to sulfoxides/sulfones) and electrophilic ring-opening (acid-catalyzed).

Key Structural Challenges:

  • Secondary Amine (pKa ~10.5): Protonated at neutral/acidic pH, leading to silanol interactions (tailing).

  • Thietane Ring: Labile to strong acids; stable in basic conditions.

  • Chromophore Absence: Lacks aromatic rings. Relies on weak auxochromes (S, N, O), necessitating low-UV (<215 nm) or Charged Aerosol Detection (CAD).

Figure 1: Synthesis & Degradation Pathways

Visualizing potential impurities is critical for method specificity.

G Start Thietan-3-one (Starting Material) Product N-(2-Ethoxyethyl) thietan-3-amine (Target Analyte) Start->Product Reductive Amination Oxidation S-Oxide Impurity (Sulfoxide/Sulfone) Product->Oxidation Oxidation (Air/Peroxides) RingOpen Ring-Opened Mercapto-Alcohol Product->RingOpen Acid Hydrolysis (Low pH Stress)

Caption: Pathway showing the target analyte and its critical impurities: residual ketone (SM), oxidative byproducts (Sulfoxides), and acid-catalyzed ring-opening products.

Comparative Method Development Strategy

We evaluated three method types to identify the optimal balance of resolution, sensitivity, and stability.

Comparison Matrix
FeatureMethod A: Acidic C18 Method B: HILIC Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase C18 (e.g., Zorbax SB-C18)Bare Silica / AmideHybrid C18 (e.g., XBridge BEH C18)
Mobile Phase 0.1% TFA / Water / MeCNAmmonium Formate / MeCN10mM NH₄HCO₃ (pH 10) / MeCN
Mechanism Ion-Pairing / HydrophobicPartitioningHydrophobic (Neutral Amine)
Peak Shape Good (due to TFA masking)Moderate (sensitive to water)Excellent (Amine is deprotonated)
Stability Risk High (Acid risks ring opening)LowLow (Thietane stable in base)
MS Compatibility Poor (TFA suppresses signal)GoodExcellent
The "Gold Standard" Protocol: High-pH Reversed Phase

Why this wins:

  • Chemical Stability: Thietanes are sulfides. Unlike esters or amides, sulfides are generally stable to base but can undergo ring-opening in acidic media. High pH prevents on-column degradation.

  • Peak Shape: At pH 10, the amine (pKa ~10.5) is largely deprotonated (neutral). This eliminates cation-exchange interactions with residual silanols, yielding sharp, symmetrical peaks without the need for ion-pairing agents like TFA.

  • Selectivity: The hybrid C18 phase at high pH offers unique selectivity for the sulfur oxidation impurities (sulfoxides elute earlier due to increased polarity).

Detailed Experimental Methodology

Reagents:

  • Acetonitrile (MeCN): HPLC Grade (Far UV cutoff).

  • Ammonium Bicarbonate (NH₄HCO₃): High purity volatile buffer.

  • Ammonium Hydroxide (NH₄OH): For pH adjustment.

Instrument Parameters:

ParameterSetting
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column)
Column Temp 35°C (Control is vital; thietanes are volatile)
Flow Rate 1.0 mL/min
Injection Vol 5–10 µL
Mobile Phase A 10 mM NH₄HCO₃ in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile
Detection Primary: CAD (Charged Aerosol Detector) or ELSDSecondary: UV at 210 nm (Reference only)

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Start Gradient
15.095Elute Impurities
20.095Wash
20.15Re-equilibrate
25.05End
Detection Strategy: Overcoming the "Invisible" Analyte

N-(2-Ethoxyethyl)thietan-3-amine has negligible UV absorbance above 220 nm. Relying solely on UV 205-210 nm is prone to interference from mobile phase impurities and solvent cutoffs.

Recommendation: Use CAD (Charged Aerosol Detection) or ELSD .[1]

  • Why? These are "universal" detectors for non-volatile analytes. They respond to the mass of the analyte, not its optical properties.

  • Correlation: If CAD is unavailable, derivatization with FMOC-Cl or OPA (post-column) can be used to tag the secondary amine for fluorescence detection, though this adds significant method complexity.

Figure 2: Method Development Decision Tree

A logical flow for troubleshooting and optimizing the separation.

MethodTree Start Start: N-(2-Ethoxyethyl) thietan-3-amine CheckUV Check UV Spectrum (Max < 210 nm?) Start->CheckUV SelectDet Select Detector: CAD / ELSD / MS CheckUV->SelectDet Yes (Weak UV) SelectCol Select Column: High-pH Stable C18 SelectDet->SelectCol CheckShape Peak Shape Check: Tailing Factor > 1.5? SelectCol->CheckShape AdjustPH Increase pH to 10 (Suppresses Ionization) CheckShape->AdjustPH Yes (Tailing) FinalMethod Final Method: High pH C18 + CAD CheckShape->FinalMethod No (Sharp) AdjustPH->FinalMethod

Caption: Decision workflow prioritizing detector selection and pH adjustment to resolve amine tailing.

Troubleshooting & Self-Validation

To ensure the method is "self-validating" (Trustworthiness), perform these checks during development:

  • Forced Degradation (Specificity):

    • Treat the sample with 3% H₂O₂. Expectation: Appearance of a peak at RRT ~0.5-0.7 (Sulfoxide is more polar).

    • Treat with 0.1N HCl. Expectation: Potential ring opening.[2] If the main peak decreases without new peaks, the degradation product may be volatile or non-retained.

  • Mass Balance:

    • Because UV response factors vary wildly between the amine and its oxidized forms, CAD is essential for accurate purity % calculation (Area Normalization).

  • Ghost Peaks:

    • Thietanes can oxidize in solution over time. Always prepare samples fresh in degassed solvent. Avoid THF or Ethers that may contain peroxides.

References
  • Vertex AI Search. (2025). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[3][4] A Technical Guide to the Synthesis of Thietane Derivatives. BenchChem Technical Guides. Link

  • SIELC Technologies. (2025). Mixed-Mode HPLC Separation of Tertiary Amines. SIELC Application Notes. Link

  • ResearchGate. (2022).[1] HPLC method for determination of tertiary amines. ResearchGate Q&A. Link

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry Technical Resources. Link

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of N-(2-Ethoxyethyl)thietan-3-amine Salts: A Comparative Framework

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a potential drug candidate is paramount. X-ray crystallography provides the definitive atomic-level bluepr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a potential drug candidate is paramount. X-ray crystallography provides the definitive atomic-level blueprint of a molecule, and for ionizable compounds like N-(2-Ethoxyethyl)thietan-3-amine, the choice of salt form can profoundly influence its solid-state properties, ultimately impacting its developability as a pharmaceutical agent.

This guide provides a comprehensive framework for the crystallographic comparison of different salts of N-(2-Ethoxyethyl)thietan-3-amine. While specific crystallographic data for this compound is not yet publicly available, this document will equip researchers with the necessary background, comparative data from analogous structures, and detailed experimental protocols to pursue such a study. The principles and methodologies outlined here are designed to offer a robust approach to understanding how salt formation can modulate the physicochemical properties of this promising thietane derivative.

The thietane ring, a four-membered sulfur-containing heterocycle, is an increasingly popular bioisostere in medicinal chemistry.[1][2] Its unique conformational properties and ability to influence metabolic stability and cell permeability make N-substituted thietan-3-amines a compound class of significant interest. The ethoxyethyl side chain introduces additional flexibility and potential hydrogen bonding sites, making a thorough understanding of its solid-state behavior even more critical.

The Critical Role of Salt Selection in Drug Development

Approximately 50% of all pharmaceutical drugs are administered as salts.[3][4] The process of forming a salt by reacting an acidic or basic active pharmaceutical ingredient (API) with a suitable counter-ion is a fundamental strategy in drug development to optimize a molecule's properties.[3][5] For a basic compound like N-(2-Ethoxyethyl)thietan-3-amine, forming a salt with an acid can significantly improve:

  • Solubility and Dissolution Rate: Enhanced solubility is often the primary driver for salt formation, which can directly translate to improved bioavailability.[4][6]

  • Stability: Salt forms can be more chemically and physically stable than the free base, leading to a longer shelf-life.[6]

  • Crystallinity: Salts often exhibit better crystallinity than the parent molecule, which is essential for purification and obtaining a single crystal for X-ray diffraction.[7]

  • Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can be mitigated by selecting an appropriate salt form.[7]

  • Manufacturing and Formulation: Improved handling properties and simplified formulation processes are key advantages of well-behaved crystalline salts.[6]

The choice of the salt form should ideally be made early in the drug development process, before extensive toxicological and clinical studies, as a later change can be costly and time-consuming.[3]

A Comparative Look at Thietane Crystallography: What to Expect

While we await specific data for N-(2-Ethoxyethyl)thietan-3-amine, examining the crystal structures of other thietane derivatives provides valuable insights into the potential structural features. For instance, studies on 3,3-disubstituted thietane dioxides have revealed that the thietane ring can adopt puckered or even planar conformations depending on the substituents.[8][9] The puckering of the four-membered ring and the orientation of the substituents are key structural parameters that will be influenced by the choice of counter-ion in the salts of N-(2-Ethoxyethyl)thietan-3-amine.

In one study, the puckering angle of the thietane dioxide ring varied from 29.4° in a hydroxyl-substituted derivative to nearly planar (1°) in a sulfide derivative.[8] This highlights the significant impact of substituents on the ring conformation. When forming salts of N-(2-Ethoxyethyl)thietan-3-amine with different acids (e.g., hydrochloride, mesylate, tartrate), the counter-ion will participate in different hydrogen bonding networks and crystal packing arrangements, which in turn will likely influence the conformation of the thietane ring and the ethoxyethyl side chain.

Table 1: Hypothetical Comparison of Potential N-(2-Ethoxyethyl)thietan-3-amine Salts

Salt FormCommon Counter-ionPotential Impact on Crystal Structure & Properties
Hydrochloride Chloride (Cl⁻)Small, spherical anion. Likely to form strong hydrogen bonds with the ammonium group. May lead to a densely packed crystal lattice. Good for initial screening due to low molecular weight.
Mesylate Methanesulfonate (CH₃SO₃⁻)Larger, tetrahedral anion. Can act as both a hydrogen bond donor and acceptor. May offer improved solubility over the hydrochloride salt.
Tartrate Tartaric acidChiral dicarboxylic acid. Can be used for chiral resolution if the parent molecule is a racemate. Offers multiple hydrogen bonding sites, potentially leading to complex and stable crystal structures.
Sulfate Sulfate (SO₄²⁻)Divalent anion. Can bridge multiple cations, leading to unique crystal packing arrangements. May improve stability.

Experimental Workflow for Crystallographic Analysis

The following section outlines a detailed, step-by-step methodology for a researcher to synthesize, crystallize, and analyze the crystal structure of various salts of N-(2-Ethoxyethyl)thietan-3-amine.

Part 1: Synthesis of N-(2-Ethoxyethyl)thietan-3-amine

The target compound can be synthesized via several established routes for N-substituted thietan-3-amines.[1] One common and effective method is reductive amination, starting from thietan-3-one and 2-ethoxyethanamine.

Diagram 1: Synthesis via Reductive Amination

G thietan_one Thietan-3-one imine Intermediate Imine thietan_one->imine ethoxyethanamine 2-Ethoxyethanamine ethoxyethanamine->imine product N-(2-Ethoxyethyl)thietan-3-amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Reductive amination workflow for synthesizing the target compound.

Protocol:

  • Imine Formation: Dissolve thietan-3-one (1.0 eq) and 2-ethoxyethanamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Salt Formation and Crystallization

Diagram 2: Salt Formation and Crystallization Workflow

G start Purified N-(2-Ethoxyethyl)thietan-3-amine (in a suitable solvent) salt_solution Salt Solution start->salt_solution acid Acid (e.g., HCl in Dioxane, Methanesulfonic Acid) acid->salt_solution Add 1.0 eq crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation, Cooling Crystallization) salt_solution->crystallization crystals Single Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure 3D Crystal Structure xray->structure

Caption: General workflow for salt formation, crystallization, and analysis.

Protocol:

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add one equivalent of the desired acid (e.g., a solution of HCl in dioxane for the hydrochloride salt, or methanesulfonic acid for the mesylate salt) dropwise while stirring.

  • Inducing Precipitation: If a precipitate forms immediately, it can be collected by filtration. This often yields a microcrystalline powder suitable for powder X-ray diffraction (PXRD) but may not be single crystals.

  • Crystallization Screening: To obtain single crystals suitable for X-ray diffraction, a screening of crystallization conditions is necessary.

    • Slow Evaporation: Leave the salt solution in a loosely capped vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a small drop of the concentrated salt solution on a coverslip and invert it over a well containing a solvent in which the salt is less soluble (the "anti-solvent").

    • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature or below.

Part 3: X-ray Data Collection and Structure Determination
  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

  • Data Deposition: Deposit the final crystal structure data in a public repository like the Cambridge Structural Database (CSD) to make it available to the scientific community.[11][12]

Conclusion

The systematic investigation of N-(2-Ethoxyethyl)thietan-3-amine salts through X-ray crystallography is a crucial step in evaluating its potential as a drug candidate. By forming various salts and determining their crystal structures, researchers can gain a deep understanding of the intermolecular interactions that govern the solid-state properties of this molecule. This knowledge is invaluable for selecting the optimal salt form with the most desirable physicochemical characteristics for further development. The comparative framework and detailed protocols provided in this guide offer a clear path forward for researchers to unlock the full potential of this and other promising thietane-based compounds.

References

  • Saejong, P., Zhong, J.-J., Rojas, J. J., White, A. J. P., Choi, C., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]

  • Babu, P. S., & Kumar, P. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Agrawal, V. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Pharma Learning In Depth. YouTube. Available at: [Link]

  • Geronikaki, A., & De-Groot, M. J. (2009). Thietanes and Thietes: Fused and Spiro-Ring Derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Recent synthesis of thietanes. Semantic Scholar. Available at: [Link]

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org. Available at: [Link]

  • Patel, J. (2015). salt selection in pharmaceutical product development. Slideshare. Available at: [Link]

  • Bérubé, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Serajuddin, A. T. M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences. Available at: [Link]

  • Block, E. (2007). Thietanes and Derivatives. Science of Synthesis. Available at: [Link]

  • Ha, K. (2014). Crystal structure of tris(2-((3-ethoxysalicylidene)amino)ethyl)amine, C33H42N4O6. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Hossain, M. A., et al. (2010). Tris{2-[(3-thienyl)methylideneamino]ethyl}amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Qu, S., et al. (2013). Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2026). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Evans, B. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds Thesis. Available at: [Link]

  • CCDC. (2024). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • Li, X., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stezowski, J. J., & Julian, R. L. (1993). Structure of N-(2-hydroxyethyl)ethylenediaminetriacetic acid. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Aumueller, A., et al. (1996). Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones. Google Patents.
  • Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Available at: [Link]

  • Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData. Available at: [Link]

  • CCDC. Access Structures. Available at: [Link]

  • Anstey, M. (2020). Crystal Structures Submitted to the CSD. Anstey Research Group. Available at: [Link]

Sources

Comparative

Validating Synthetic Purity of Thietane-3-amine: A Comparative Technical Guide

Executive Summary Thietane-3-amine (CAS: 128861-76-7) and its hydrochloride salt (CAS: 128861-78-9) are critical four-membered heterocyclic building blocks in modern drug discovery.[1] Their strained ring geometry offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thietane-3-amine (CAS: 128861-76-7) and its hydrochloride salt (CAS: 128861-78-9) are critical four-membered heterocyclic building blocks in modern drug discovery.[1] Their strained ring geometry offers unique pharmacokinetic profiles but presents significant stability and analytical challenges. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, they often fail to capture the "absolute" bulk purity required for GMP intermediates—specifically regarding salt stoichiometry, inorganic occlusion, and solvation.[1]

This guide details the validation of thietane-3-amine purity, positioning Elemental Analysis (CHNS) not merely as a legacy technique, but as the primary arbiter of synthetic integrity when coupled with orthogonal methods.[1]

Technical Context: The Thietane Challenge

Thietane-3-amine is not a benign analyte.[1] Its validation is complicated by three physicochemical factors:

  • Ring Strain & Instability: The four-membered thietane ring is susceptible to nucleophilic ring-opening and oxidation to sulfoxides/sulfones (

    
    ).[1]
    
  • Volatility (Free Base): The free base is a liquid with significant vapor pressure, leading to mass loss during weighing for analytical techniques.

  • Sulfur Interference: High sulfur content (~26% by mass for the HCl salt) poisons standard combustion catalysts and complicates carbon detection in older EA analyzers.

Comparative Analytical Landscape

To understand why Elemental Analysis (EA) is indispensable, we must compare it with alternative methodologies.

FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output Mass fraction (%) of C, H, N, SMolar ratio of protonsRelative peak area (%)
Scope Bulk Purity (Absolute)Structural Purity (Absolute*)Chromatographic Purity (Relative)
Blind Spots Does not distinguish isomersInorganic salts (NaCl) are invisibleInorganic salts; UV-inactive impurities
Thietane Specifics Confirms HCl stoichiometry (Mono vs. Hemi)Excellent for organic solventsMay degrade on acidic columns
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)

*> Absolute only if an internal standard is used.

Core Protocol: Validating Purity via CHNS Analysis

A. Experimental Workflow

The following diagram outlines the critical decision points in the analysis workflow.

G Start Sample: Thietane-3-amine HCl Prep Pre-Treatment (Vacuum Dry @ 40°C) Start->Prep Remove Surface H2O Weigh Micro-Weighing (Tin Capsule + V2O5) Prep->Weigh Add Oxidant Combustion Combustion (1150°C + WO3) Weigh->Combustion Flash Combustion Separation Gas Separation (TCD Detection) Combustion->Separation N2, CO2, H2O, SO2 Analysis Data Analysis (Tolerance ±0.4%) Separation->Analysis Compare vs Theory

Figure 1: Optimized CHNS workflow for sulfur-containing amine salts.

B. Step-by-Step Methodology
1. Sample Preparation & Handling
  • The Hygroscopicity Trap: Thietane-3-amine HCl is hygroscopic.[1] A "wet" sample will artificially inflate Hydrogen and lower Carbon/Nitrogen/Sulfur percentages.

  • Action: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours at room temperature. If the sample is the free base (liquid), seal it immediately in hermetic tin capsules  using a cold-welding press to prevent volatilization.[1]
    
2. Combustion Additives (Crucial for Sulfur)

Standard combustion at 950°C is often insufficient for quantitative sulfur recovery.

  • The Fix: Add ~10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    directly into the tin capsule with the sample.
  • Mechanism: These additives act as fluxing agents and supplemental oxidants, ensuring the complete conversion of the thietane ring to

    
     and preventing the formation of refractory sulfates in the ash.
    
3. Instrumental Parameters
  • Furnace Temperature: Set to 1150°C (dynamic flash combustion).

  • Carrier Gas: Helium (High Purity, 99.999%).

  • Oxygen Dosing: Increase

    
     loop volume by 20% relative to standard organics to account for the high demand of the sulfur oxidation (
    
    
    
    ).

Data Interpretation & Troubleshooting

Successful validation relies on interpreting the deviation between the Theoretical (Calc.) and Found values. The industry standard acceptance criteria is


 absolute deviation.
Theoretical Calculation (Thietane-3-amine HCl)
  • Formula:

    
    
    
  • MW: 125.62 g/mol [1][2][3]

ElementTheoretical Mass %
Carbon (C) 28.68%
Hydrogen (H) 6.42%
Nitrogen (N) 11.15%
Sulfur (S) 25.53%
Diagnostic Logic Tree

When results fail, use this logic to diagnose the synthetic flaw.

Logic Result EA Result Deviation LowC Low C, Low N, Low S Result->LowC LowS Low S only Result->LowS LowN Low N only Result->LowN Diagnosis1 Inorganic Contamination (NaCl/KCl from workup) LowC->Diagnosis1 If H is normal Diagnosis2 Solvent/Moisture Trap (Check NMR/KF) LowC->Diagnosis2 If H is High HighH High H Diagnosis3 Poor Combustion (Add V2O5) LowS->Diagnosis3 Diagnosis4 Amine Salt Stoichiometry (e.g., Di-HCl salt?) LowN->Diagnosis4

Figure 2: Troubleshooting logic for EA deviations in thietane analysis.

Case Study: The "Pure" Sample that Failed

Scenario: A batch of Thietane-3-amine HCl shows >99% purity by HPLC (210 nm). EA Results:

  • C: 25.1% (Theory: 28.7%)

  • H: 6.5% (Theory: 6.4%)

  • N: 9.8% (Theory: 11.2%)

Analysis: All values are proportionally low. This is a classic signature of inorganic salt contamination . The synthesis likely used NaCl or


 during the drying step, which are invisible to HPLC and NMR but dilute the mass in EA.
Resolution:  Recrystallize the product from dry ethanol/ether to remove inorganic salts.

References

  • Sigma-Aldrich. Thietan-3-amine hydrochloride Product Specification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Thietane Compound Summary. Retrieved from

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Retrieved from

  • Shimadzu Application News. Overcoming Challenges of Sulfur Analysis. Retrieved from

  • Berg Engineering. Advancing Carbon and Sulfur Assessment: Combustion Analysis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(2-Ethoxyethyl)thietan-3-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Ethoxyethyl)thietan-3-amine. As researchers and drug development professionals, our responsibility extends beyond the disc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Ethoxyethyl)thietan-3-amine. As researchers and drug development professionals, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemical entities we handle. Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-Ethoxyethyl)thietan-3-amine was not available at the time of this writing. The following guidance is synthesized from an analysis of its constituent functional groups (thietane, secondary amine, ether), data on analogous compounds, and established regulatory standards. It is imperative to consult the manufacturer-specific SDS for this compound before handling or disposal, as it will contain the most accurate and detailed safety information.

Hazard Assessment: A Triad of Functional Group Risks

Understanding the disposal requirements for N-(2-Ethoxyethyl)thietan-3-amine begins with a thorough assessment of the hazards posed by its molecular structure. The molecule combines three key functional groups, each contributing to its overall risk profile.

  • The Thietane Ring: Thietane is a four-membered heterocyclic organosulfur compound.[1][2] Such strained ring systems can be reactive.[3] The parent compound, thietane, is classified as a highly flammable liquid and is known for its strong, unpleasant odor.[1][2]

  • The Amine Group: Amines are derivatives of ammonia and are fundamentally basic.[4] This basicity means they can react exothermically with acids. Many amines are corrosive, capable of causing skin burns and serious eye damage, and can be toxic if inhaled, swallowed, or absorbed through the skin.[5][6] Furthermore, amine waste can be particularly harmful to aquatic ecosystems and should never be released into drains or sewers.[4]

  • The Ethoxyethyl Group: This portion of the molecule includes an ether linkage. While some ethers are notorious for forming explosive peroxides over time, the risk profile varies. It is a prudent practice to manage all ether-containing compounds with this potential hazard in mind.

Based on this analysis, N-(2-Ethoxyethyl)thietan-3-amine waste must be presumed hazardous. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7] This compound's profile suggests it could potentially meet the criteria for several of these categories.

Table 1: EPA Hazardous Waste Characteristics (40 CFR Part 261)
CharacteristicDefining CriteriaRelevance to N-(2-Ethoxyethyl)thietan-3-amine
Ignitability Liquid with a flash point < 60°C (140°F).High. The parent thietane is highly flammable.[1] The exact flashpoint of the derivative must be confirmed via SDS.
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.High. The amine group is basic, likely rendering solutions corrosive with a high pH.
Reactivity Can react violently with water, form explosive mixtures, or generate toxic gases.Moderate. Potential for violent reaction with strong acids or oxidizing agents. The strained thietane ring may contribute to reactivity.
Toxicity Contains specific contaminants at or above concentrations defined by the EPA.Possible. The specific toxicity profile is unknown without an SDS, but amine and organosulfur compounds can be toxic.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(2-Ethoxyethyl)thietan-3-amine is a multi-step process that ensures safety from the point of generation to final removal by a certified waste handler. This workflow is governed by regulations from both the EPA and the Occupational Safety and Health Administration (OSHA), specifically the Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Step 1: Don Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, skin contact, or eye contact.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with laboratory practices.[12]

  • Body Protection: A lab coat or chemically impervious clothing is mandatory to protect against splashes.[12]

  • Work Area: All handling of this chemical and its waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.[5][13]

Step 2: Waste Segregation

This is the most critical step for preventing dangerous reactions. Never mix N-(2-Ethoxyethyl)thietan-3-amine waste with other chemical waste streams unless you have explicit knowledge of their compatibility.[8]

  • Incompatibilities: Keep this waste stream separate from:

    • Acids: To prevent a strong exothermic (heat-generating) neutralization reaction.

    • Oxidizing Agents: To avoid a potentially violent reaction.

    • Aqueous Waste (General): Unless specifically designated for basic aqueous waste, do not mix, to prevent unintended reactions and contamination of other streams.

  • Principle of Segregation: The goal is to create a self-validating system where waste streams are isolated, preventing the possibility of accidental mixing and hazardous reactions.

Step 3: Containerization

Waste must be collected in a suitable and properly sealed container.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Glass is acceptable but plastic is often preferred for hazardous waste to minimize the risk of breakage.[14]

  • Container Integrity: The container must be in good condition with a tightly sealing screw cap.[15] Keep the container closed at all times except when actively adding waste.[15][16] This prevents the release of vapors and protects the lab atmosphere.

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.[17] An unlabeled container is an unknown and a significant safety risk.[18] Your facility's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags or labels.[14] The label must include:

  • The words "Hazardous Waste".[14]

  • The full, common chemical name: "N-(2-Ethoxyethyl)thietan-3-amine". Do not use abbreviations or chemical formulas.[14][16]

  • For mixtures, list all components and their approximate percentages.[14]

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The appropriate hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[14]

  • Your name, Principal Investigator, and laboratory location.[14]

Step 5: Accumulation and Storage

Labs are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) prior to collection.[15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin made of a compatible material to contain any potential leaks or spills.[16]

  • Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution.

Step 6: Final Disposal

N-(2-Ethoxyethyl)thietan-3-amine is not suitable for sink or trash disposal.[4][14]

  • Professional Disposal: The only acceptable method is through your institution's hazardous waste program.[14] This program will use a licensed hazardous waste disposal company that can manage the chemical's transport, treatment, and final disposal in compliance with all federal and state regulations.[7]

  • Scheduling Pickup: Follow your institution's procedure for requesting a waste pickup from your laboratory by the EHS or equivalent department.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(2-Ethoxyethyl)thietan-3-amine.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_disposal Final Disposition cluster_prohibited Prohibited Actions start Waste Generation: N-(2-Ethoxyethyl)thietan-3-amine assess Hazard Assessment: Review SDS & Chemical Properties start->assess sink NO Sink Disposal trash NO Trash Disposal evaporation NO Evaporation ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat assess->ppe segregate Segregate Waste: Isolate from Incompatibles (Acids, Oxidizers) ppe->segregate container Select Compatible Container: HDPE, Tightly Sealed segregate->container label_waste Label Container Correctly: 'Hazardous Waste', Full Name, Date, Hazards container->label_waste store Store in Satellite Accumulation Area: Secondary Containment, Keep Closed label_waste->store contact_ehs Contact EHS/Waste Management for Pickup store->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Disposal workflow for N-(2-Ethoxyethyl)thietan-3-amine.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent entry.

  • Report: Contact your institution's EHS or safety office immediately. Do not attempt to clean up a large or unknown spill yourself.

  • For Minor Spills (if trained and safe to do so):

    • Ensure you are wearing full PPE.

    • Contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste.

    • Label the container as "Spill Debris containing N-(2-Ethoxyethyl)thietan-3-amine" and dispose of it through the hazardous waste program.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of every chemical in your laboratory is managed with the highest degree of scientific and ethical integrity.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Thietane | C3H6S | CID 9251 - PubChem . National Institutes of Health. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem . National Institutes of Health. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . MCF Environmental Services. [Link]

  • How To Safely Dispose of Chemicals in Your Lab . Solvent Recovery Systems. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Thietane - Wikipedia . Wikimedia Foundation. [Link]

  • Disposing Amine Waste . Technology Catalogue. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]

  • SDS US - FORMULA 501 . CTI Water Treatment Solutions. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Process for removing organic amines and acids from a wastewater stream.
  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Removal of organosulfur compounds from oil fractions . GlobeCore. [Link]

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